TCO-PEG12-TFP ester
Description
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Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKASBBKOIGGOX-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67F4NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-TFP ester is a heterobifunctional crosslinker at the forefront of bioconjugation and targeted drug delivery. This molecule incorporates three key chemical motifs: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This unique combination of functionalities enables a two-step sequential bioconjugation strategy, offering exceptional control and efficiency in the labeling and assembly of complex biomolecular architectures. The TCO group participates in an extremely rapid and highly specific bioorthogonal reaction with tetrazines, a cornerstone of modern click chemistry.[1][2] The TFP ester provides a stable and efficient means of conjugating the linker to primary amines on proteins, peptides, and other biomolecules. The hydrophilic PEG12 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in protein labeling, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Properties
This compound is a well-defined chemical entity with the molecular formula C42H67F4NO16.[3][4] Its structure features a strained trans-cyclooctene ring, a 12-unit polyethylene glycol chain, and a 2,3,5,6-tetrafluorophenyl active ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C42H67F4NO16 | [3][4] |
| Molecular Weight | 917.98 g/mol | [3][4] |
| CAS Number | 2353410-07-6 | [3][4] |
| Appearance | Colorless to light yellow oil/solid | [5] |
| Purity | >95% or >96% | [3] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Storage Conditions | -20°C, desiccated, protected from light | [7] |
Core Functionalities and Reaction Mechanisms
The utility of this compound stems from the distinct reactivity of its two terminal functional groups.
Tetrafluorophenyl (TFP) Ester: Amine-Reactive Moiety
The TFP ester is a highly efficient amine-reactive functional group used for the acylation of primary and secondary amines, such as the lysine residues on the surface of proteins. This reaction forms a stable amide bond. TFP esters are preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability, particularly in aqueous solutions and at a basic pH, which reduces the rate of hydrolysis and leads to higher conjugation efficiencies.[8]
Trans-Cyclooctene (TCO): Bioorthogonal Reaction Partner
The TCO group is a strained alkene that undergoes an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine.[1][9] This bioorthogonal reaction is characterized by its rapid kinetics (with second-order rate constants up to 10^6 M⁻¹s⁻¹), high specificity, and the absence of a need for a catalyst, making it ideal for applications in complex biological media, including live cells and in vivo systems.[9][10] The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine product.[10][11][12]
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the general procedure for conjugating this compound to primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the amine-free reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry. The TCO-labeled protein is now ready for the subsequent reaction with a tetrazine-modified molecule.
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-modified molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-modified molecule in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-modified molecule in a 1:1 to 1:1.5 molar ratio.
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or dialysis.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
This compound is a valuable tool for the construction of ADCs. The TFP ester allows for the conjugation of the linker to lysine residues on a monoclonal antibody. The resulting TCO-functionalized antibody can then be reacted with a tetrazine-modified cytotoxic drug in a site-specific manner. This bioorthogonal approach offers an alternative to traditional ADC conjugation methods and allows for precise control over the drug-to-antibody ratio (DAR).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14] this compound can be used in a modular approach to PROTAC synthesis.[6][15][16][17][18] For instance, a ligand for the protein of interest (POI) can be modified with a primary amine and reacted with the TFP ester of the linker. The resulting TCO-functionalized POI ligand can then be ligated to a tetrazine-modified E3 ligase ligand to form the final PROTAC molecule. This click chemistry-based assembly allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.[15]
Visualizations
TCO-Tetrazine Reaction Mechanism
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medkoo.com [medkoo.com]
- 5. TCO-PEG12-NHS Ester CAS#: 2185016-39-9 [m.chemicalbook.com]
- 6. gentaur.com [gentaur.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 17. benchchem.com [benchchem.com]
- 18. targetmol.cn [targetmol.cn]
An In-depth Technical Guide to the Mechanism and Application of TCO-PEG12-TFP Ester
For researchers, scientists, and professionals in drug development, the strategic conjugation of biomolecules is a cornerstone of innovation. TCO-PEG12-TFP ester is a heterobifunctional crosslinker designed for precise and efficient bioconjugation through a two-step sequential process. This guide details its mechanism of action, provides quantitative data on its reactivity and stability, and offers detailed experimental protocols for its application.
Core Mechanism of Action
The functionality of this compound is rooted in its three key components: a trans-cyclooctene (TCO) group, a tetrafluorophenyl (TFP) ester, and a 12-unit polyethylene glycol (PEG) spacer.
-
TFP Ester (Amine-Reactive Group): The 2,3,5,6-tetrafluorophenyl ester is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the ε-amine of lysine residues on proteins, to form a stable and covalent amide bond. A key advantage of TFP esters over more common N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis in aqueous solutions, particularly at neutral to basic pH.[1][2] This leads to more efficient and reproducible labeling of biomolecules.[1]
-
TCO Group (Bioorthogonal Reaction Partner): The trans-cyclooctene moiety is a strained alkene that serves as a highly reactive partner in bioorthogonal "click chemistry." Specifically, it undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-containing molecule.[3][4] This reaction is exceptionally fast and highly specific, proceeding rapidly in biological media without the need for a catalyst.[3][4] The only byproduct of this irreversible reaction is nitrogen gas.[3]
-
PEG12 Spacer: The hydrophilic 12-unit polyethylene glycol spacer provides several benefits. It increases the water solubility of the reagent and the resulting conjugate, reduces potential aggregation, and provides a flexible, long-chain linker that minimizes steric hindrance between the two conjugated biomolecules.
Quantitative Data
The efficiency of bioconjugation with this compound is determined by the kinetics and stability of its reactive groups.
TCO-Tetrazine Reaction Kinetics
The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The second-order rate constants are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.
| Reactants | Rate Constant (k) M⁻¹s⁻¹ | Conditions |
| General TCO and Tetrazine | 1 - 1 x 10⁶ | PBS buffer, pH 6-9, room temperature.[3] |
| Hydrogen-substituted Tetrazines with TCO | up to 30,000 | PBS, pH 7.4, 37°C.[5] |
| Dipyridal Tetrazine and TCO | 2000 (±400) | Not specified. |
| Dioxolane-fused TCO (d-TCO) and Dipyridyl-s-tetrazine | 366,000 (±15,000) | Pure water, 25°C.[6] |
| Cyclopropane-fused TCO (s-TCO) and Dipyridyl-s-tetrazine | 3,300,000 (±40,000) | Pure water, 25°C.[7] |
Stability of Reactive Groups
The stability of the TFP ester and TCO groups is critical for successful conjugation, especially when working in aqueous buffers over extended periods.
| Reactive Group | Condition | Half-life (t₁/₂) | Notes |
| TFP Ester | pH 7.0 | Several hours | TFP esters are significantly more stable than NHS esters under these conditions.[2] |
| pH 8.0 | > 2 hours | [2] | |
| pH 10.0 | ~6.5 hours (390 minutes) | TFP surfaces exhibit an almost 10-fold longer half-life than NHS surfaces at this pH.[2] | |
| NHS Ester | pH 7.0 | Hours | [8] |
| pH 8.0 | Minutes | [8] | |
| pH 10.0 | ~39 minutes | [2] | |
| TCO Group | Aqueous solution, blood serum | Stable for days | Dioxolane-fused TCO (d-TCO) showed no degradation or isomerization in phosphate-buffered D₂O for up to 14 days.[7][9] |
| Presence of high thiol concentrations | Isomerization to inactive cis-cyclooctene (CCO) can occur. | More strained TCOs, like s-TCO, are more susceptible to isomerization.[9][10] |
Experimental Protocols
The following are detailed protocols for a typical two-step bioconjugation using this compound.
Part 1: Labeling of a Protein with this compound
This protocol describes the modification of a primary amine-containing protein (e.g., an antibody) with the TCO group.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous, high-quality Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS using a spin desalting column. The protein concentration should be between 1-5 mg/mL for optimal labeling.[11]
-
Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[12] Prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 60-120 minutes at room temperature, or overnight at 4°C.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11] Incubate for 15 minutes at room temperature.[12] This will hydrolyze any unreacted TFP ester.
-
Purification: Remove excess, unreacted this compound and the hydrolyzed TFP using a spin desalting column or dialysis.
-
Storage: Store the TCO-labeled protein at 4°C.
Part 2: TCO-Tetrazine Ligation
This protocol describes the conjugation of the TCO-labeled protein to a tetrazine-modified molecule.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-modified molecule of interest
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-modified molecule in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-modified molecule. It is often recommended to use a slight molar excess (e.g., 1.5-fold) of the tetrazine-containing molecule.[11]
-
Incubation: The reaction is typically rapid. Incubate for 30-60 minutes at room temperature.[11] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
-
Final Product: The resulting conjugate is now ready for use in downstream applications.
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
An In-Depth Technical Guide to TCO-PEG12-TFP Ester in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-TFP ester is a heterobifunctional crosslinker that has become an important tool in bioconjugation and the development of targeted therapeutics. This guide provides a comprehensive overview of its applications, mechanism of action, and protocols for its use in various research contexts. The molecule features a trans-cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This combination of functionalities allows for a two-step conjugation strategy with high efficiency and specificity.
The TCO group participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry," with a tetrazine-functionalized molecule. This reaction is known for its exceptionally fast kinetics and bioorthogonality, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes. The PEG12 linker is a hydrophilic spacer that enhances the solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance. The TFP ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on proteins, under mild conditions. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, leading to more efficient and reproducible labeling of biomolecules.
Core Applications in Research
The unique properties of this compound make it a versatile reagent for a range of applications in biomedical research and drug development.
Bioconjugation and Protein Labeling
This compound is widely used for the covalent modification of proteins, antibodies, and other amine-containing biomolecules. The TFP ester allows for the straightforward attachment of the TCO-PEG12 moiety to the biomolecule of interest. The resulting TCO-labeled biomolecule can then be selectively conjugated to a tetrazine-modified molecule, such as a fluorescent dye, a small molecule drug, or another protein. This modular approach provides a high degree of control over the final conjugate.
Development of Antibody-Drug Conjugates (ADCs)
In the field of oncology, this compound serves as a linker for the synthesis of ADCs. An antibody targeting a tumor-specific antigen can be functionalized with the TCO group using the TFP ester. Subsequently, a potent cytotoxic drug modified with a tetrazine can be "clicked" onto the antibody. The PEG12 linker in this context helps to improve the pharmacokinetic properties of the resulting ADC.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be used as a component of the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand. The click chemistry approach facilitates the modular assembly of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency. The length of the PEG linker is a critical parameter in PROTAC design, as it influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Pre-targeted Imaging and Therapy
The rapid and bioorthogonal nature of the TCO-tetrazine reaction is ideal for pre-targeted strategies in molecular imaging and radiotherapy. In this approach, a TCO-modified targeting molecule, such as an antibody, is first administered and allowed to accumulate at the target site while the excess unbound antibody clears from circulation. Subsequently, a tetrazine-labeled imaging agent (e.g., a PET or SPECT probe) or a therapeutic radionuclide is administered. The tetrazine probe then rapidly reacts with the TCO-functionalized antibody at the target site, leading to a high signal-to-background ratio for imaging or a localized therapeutic effect.
Mechanism of Action: The TCO-Tetrazine Ligation
The core of the functionality of this compound lies in the inverse-electron-demand Diels-Alder reaction between the TCO and a tetrazine. This reaction is exceptionally fast and proceeds without the need for a catalyst.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound and the TCO-tetrazine click chemistry reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~917.97 g/mol |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF |
Table 2: TCO-Tetrazine Reaction Kinetics
| Parameter | Value | Reference |
| Second-order rate constant | Up to 10^6 M⁻¹s⁻¹ | [Not directly available for this compound, but typical for TCO-tetrazine reactions] |
| Reaction time for conjugation | Minutes to a few hours | [Dependent on concentration and specific reactants] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the general procedure for conjugating this compound to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the concentration of the labeled antibody using a protein assay (e.g., BCA assay).
-
The degree of labeling (DOL) can be determined using mass spectrometry.
-
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol outlines a modular approach to synthesizing a PROTAC using a TCO-functionalized target-binding ligand and a tetrazine-functionalized E3 ligase ligand.
Materials:
-
TCO-functionalized target-binding ligand (prepared by reacting the ligand with this compound, if it contains a primary amine)
-
Tetrazine-functionalized E3 ligase ligand
-
Reaction solvent (e.g., DMSO, DMF)
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-functionalized target-binding ligand in the reaction solvent.
-
Add 1.0-1.2 equivalents of the tetrazine-functionalized E3 ligase ligand to the solution.
-
-
Click Reaction:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the PROTAC.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by HRMS and NMR.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique combination of a stable amine-reactive group, a hydrophilic PEG spacer, and a bioorthogonal TCO handle enables the efficient and specific construction of complex bioconjugates. The applications of this reagent in the development of ADCs, PROTACs, and pre-targeted imaging agents highlight its significance in advancing targeted therapies and diagnostics. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals seeking to leverage the capabilities of this compound in their research endeavors.
An In-depth Technical Guide to the Reactivity of TCO-PEG12-TFP Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity, stability, and application of TCO-PEG12-TFP ester in bioconjugation, with a specific focus on its reaction with primary amines. This information is intended to enable researchers to effectively utilize this versatile reagent in their work.
Introduction to this compound
This compound is a heterobifunctional crosslinker that combines the benefits of a trans-cyclooctene (TCO) moiety for bioorthogonal "click chemistry" and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient reaction with primary amines. A polyethylene glycol (PEG) spacer of 12 ethylene glycol units enhances its aqueous solubility and reduces steric hindrance.
The key functional components of this compound are:
-
TCO (trans-cyclooctene) Group: This strained alkene is highly reactive towards tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity in complex biological media.
-
TFP (2,3,5,6-tetrafluorophenyl) Ester: This amine-reactive group forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins. TFP esters are known for their enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[1][2]
-
PEG12 Spacer: The hydrophilic PEG12 spacer improves the water solubility of the reagent and the resulting conjugate, minimizes aggregation, and provides a flexible linker that reduces steric hindrance between the conjugated molecules.
Reactivity with Primary Amines
The TFP ester of this compound reacts with primary amines to form a covalent amide bond, with the TFP molecule acting as a leaving group. This reaction is analogous to that of NHS esters but offers distinct advantages in terms of stability.
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the TFP ester. This leads to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol.
Reaction Kinetics and Stability
The hydrolysis of the ester is a competing side reaction that reduces the efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH of the solution.
The table below presents a comparison of the hydrolysis rates for TFP and NHS esters on a self-assembled monolayer, demonstrating the enhanced stability of the TFP ester.
| pH | Ester | Rate Constant (k') (s⁻¹) | Half-life (t₁₂) (s) |
| 7.0 | NHS | 1.3 x 10⁻⁵ | 5.3 x 10⁴ |
| 7.0 | TFP | 1.1 x 10⁻⁵ | 6.3 x 10⁴ |
| 8.0 | NHS | 5.3 x 10⁻⁵ | 1.3 x 10⁴ |
| 8.0 | TFP | 3.8 x 10⁻⁵ | 1.8 x 10⁴ |
| 10.0 | NHS | 2.3 x 10⁻³ | 3.0 x 10² |
| 10.0 | TFP | 2.3 x 10⁻⁴ | 3.0 x 10³ |
| Data adapted from a study on self-assembled monolayers. |
As shown in the table, at pH 10, the TFP ester has a half-life that is 10-fold longer than the NHS ester, indicating significantly greater stability.
Experimental Protocols
The following is a general protocol for the labeling of proteins with this compound. Optimization may be required for specific applications.
Materials
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein or other amine-containing molecule to be labeled
-
Reaction Buffer: Amine-free buffer with a pH of 7.5-9.0, such as phosphate-buffered saline (PBS).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or other amine-containing buffer.
-
Desalting column or dialysis equipment for purification.
Protocol
-
Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar excess depends on the protein concentration and the number of available amines, but a 10- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Recommended Reaction Conditions
| Parameter | Recommendation |
| pH | 7.5 - 9.0 |
| Buffer | Amine-free (e.g., PBS, HEPES, borate) |
| Molar Excess | 10-50 fold over the amine-containing molecule |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C |
| Solvent for Ester | Anhydrous DMF or DMSO |
Applications
The dual functionality of this compound makes it a powerful tool in various bioconjugation applications.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach a TCO group to an antibody via its lysine residues. A drug molecule functionalized with a tetrazine can then be "clicked" onto the TCO-modified antibody.
-
PROTACs: This reagent can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
-
Fluorescent Labeling: A fluorophore containing a tetrazine can be attached to a TCO-labeled protein for imaging applications.
-
Surface Immobilization: Biomolecules can be labeled with TCO and then immobilized on a tetrazine-functionalized surface.
Conclusion
This compound is a highly effective bifunctional reagent for bioconjugation. Its TFP ester provides a stable and efficient means of reacting with primary amines, offering advantages over traditional NHS esters due to its slower hydrolysis rate. The integral TCO group allows for subsequent, rapid, and specific conjugation to tetrazine-modified molecules via bioorthogonal click chemistry. The PEG12 spacer ensures solubility and minimizes steric hindrance. These features make this compound a valuable tool for researchers in drug development, diagnostics, and fundamental biological research.
References
The Strategic Advantage of TCO-PEG12-TFP Ester in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation is rapidly evolving, demanding reagents that offer a combination of high efficiency, specificity, and biocompatibility. TCO-PEG12-TFP ester has emerged as a powerful tool in this domain, enabling the precise and stable linkage of molecules for a wide range of applications, from therapeutic development to advanced cellular imaging. This technical guide provides an in-depth overview of the core benefits of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its successful implementation in your research.
Core Benefits of this compound
This compound is a heterobifunctional crosslinker that leverages the power of bioorthogonal click chemistry. Its structure comprises a Trans-Cyclooctene (TCO) group, a hydrophilic 12-unit polyethylene glycol (PEG12) spacer, and an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of functional moieties imparts several key advantages in bioconjugation.
Unparalleled Reaction Kinetics and Efficiency
The cornerstone of this compound's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the TCO group and a tetrazine-functionalized molecule. This "click chemistry" reaction is renowned for its exceptional speed and efficiency, proceeding rapidly even at low reactant concentrations.[1][2]
Enhanced Solubility and Reduced Aggregation
The inclusion of a hydrophilic PEG12 spacer significantly enhances the aqueous solubility of the reagent and the resulting bioconjugate.[3] This property is particularly beneficial when working with sensitive biomolecules like antibodies, which are prone to aggregation in organic solvents or upon modification with hydrophobic linkers. The PEG spacer helps to maintain the native conformation and biological activity of the target molecule.
Superior Biocompatibility
The TCO-tetrazine click reaction is bioorthogonal, meaning it occurs with high specificity and without interfering with native biological processes.[1] Unlike copper-catalyzed click chemistry, it does not require cytotoxic heavy metal catalysts, making it ideal for applications in living cells and in vivo studies.[1]
Stable and Hydrolysis-Resistant Amine Labeling
The TFP ester provides a highly efficient and stable means of attaching the TCO-PEG12 linker to primary amines on biomolecules, such as the lysine residues of proteins. TFP esters exhibit greater resistance to hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more reproducible and efficient labeling.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound and the subsequent TCO-tetrazine click chemistry reaction.
| Parameter | Value | Significance | Reference |
| Molecular Weight | 917.98 g/mol | Essential for accurate molar calculations in conjugation reactions. | [6] |
| Purity | >96% | High purity ensures reproducible and reliable experimental outcomes. | [6] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility of the conjugate. | Facilitates easy handling and reaction setup. Improved aqueous solubility of the final conjugate is critical for biological applications. | [3][7] |
| TCO-Tetrazine Reaction Rate Constant (k₂) | 800 - 1 x 10⁶ M⁻¹s⁻¹ | Exceptionally fast reaction kinetics enable rapid conjugation even at low concentrations. | [1][2] |
Note: The reaction rate constant is for the general TCO-tetrazine reaction and may vary slightly depending on the specific tetrazine derivative and reaction conditions.
Experimental Protocols
This section provides a detailed protocol for a common application of this compound: the labeling of an antibody and its subsequent conjugation to a tetrazine-functionalized molecule.
Protocol: Two-Step Antibody-Drug Conjugation (ADC) using this compound
This protocol describes the initial labeling of an antibody with this compound, followed by the bioorthogonal conjugation to a tetrazine-modified payload (e.g., a small molecule drug).
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Tetrazine-functionalized payload
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentration measurement assay (e.g., NanoDrop)
Step 1: Antibody Preparation and TCO Labeling
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted TFP ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents using a desalting column according to the manufacturer's instructions.
-
Measure the protein concentration and the degree of labeling (DOL) of the purified TCO-labeled antibody.
-
Step 2: TCO-Tetrazine Click Conjugation
-
Reaction Setup:
-
In a suitable reaction vessel, combine the purified TCO-labeled antibody with the tetrazine-functionalized payload. A 1.5- to 5-fold molar excess of the tetrazine payload over the TCO-labeled antibody is recommended to ensure complete conjugation.
-
-
Click Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the ADC:
-
Purify the resulting antibody-drug conjugate from excess tetrazine-payload and other reaction components using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the final ADC to determine its concentration, drug-to-antibody ratio (DAR), and biological activity.
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key processes involved in bioconjugation with this compound.
Conclusion
This compound stands out as a premier bioconjugation reagent due to its exceptional reaction kinetics, enhanced solubility and biocompatibility conferred by the PEG spacer, and the stability of the TFP ester for amine labeling. This combination of features enables researchers and drug developers to create well-defined and stable bioconjugates with high efficiency and reproducibility. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can confidently leverage the power of this compound to advance their research and development goals.
References
TCO-PEG12-TFP Ester for PROTAC Linker Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of TCO-PEG12-TFP ester in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the fundamental principles, detailed experimental protocols, and relevant quantitative data to facilitate the successful design and execution of PROTAC linker synthesis strategies.
Introduction to this compound in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature of this linker, including its length, flexibility, and chemical composition, significantly influences the efficacy of the resulting PROTAC.
This compound is a versatile, high-purity linker that offers a powerful two-step strategy for PROTAC synthesis. It comprises three key functional components:
-
A trans-cyclooctene (TCO) group: This strained alkene is a highly reactive dienophile for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. This reaction is exceptionally fast and proceeds under mild, catalyst-free conditions.
-
A polyethylene glycol (PEG)12 spacer : The 12-unit PEG chain provides a long, flexible, and hydrophilic spacer. This enhances the aqueous solubility of the PROTAC, reduces aggregation, and provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.
-
A tetrafluorophenyl (TFP) ester : This activated ester is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines on a ligand (either for the target protein or the E3 ligase) to form a stable amide bond. TFP esters are known for their high reactivity and increased stability towards hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, particularly under basic conditions.
The synthetic strategy employing this compound involves two sequential key reactions: first, the conjugation of the TFP ester to an amine-containing ligand, and second, the bioorthogonal "click" reaction of the TCO group with a tetrazine-modified second ligand. This modular approach allows for the efficient and high-yield synthesis of a diverse range of PROTACs.
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H67F4NO16 | [1] |
| Molecular Weight | 917.98 g/mol | [1] |
| Purity | >96% | [1] |
| Solubility | Soluble in DMSO and DMF | [2][3] |
Kinetics of the TCO-Tetrazine Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can be tuned by modifying the substituents on the tetrazine ring.[2][4] Electron-withdrawing groups on the tetrazine generally increase the reaction rate.
| Tetrazine Substituent(s) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3-phenyl-6-(pyridin-2-yl) | TCO | 26,000 | PBS, pH 7.4 | 37 |
| 3,6-di-(pyridin-2-yl) | TCO | 3,300,000 | Water | Ambient |
| 3-methyl-6-(pyridin-2-yl) | TCO | 14,000 | PBS, pH 7.4 | 37 |
| 3,6-diphenyl | BCN | 3.6 | Methanol | Ambient |
| 3,6-bis(4-(trifluoromethyl)phenyl) | BCN | 10 | Methanol | Ambient |
Note: The table presents a selection of reported rate constants to illustrate the range and influence of substituents. Actual rates will depend on the specific TCO and tetrazine structures, as well as the precise reaction conditions.
Reaction Yields in PROTAC Synthesis
The two-step synthesis of PROTACs using this compound generally proceeds with high efficiency. The copper-free click chemistry step is particularly high-yielding.
| Reaction Step | Reactants | Typical Yield Range | Notes |
| Amide Bond Formation | TFP Ester + Amine-containing Ligand | 60-95% | Yield can be influenced by the steric hindrance of the amine and the reaction conditions. |
| TCO-Tetrazine Ligation | TCO-Linker-Ligand 1 + Tetrazine-Ligand 2 | 55-90% | This bioorthogonal reaction is generally very clean and high-yielding. |
Experimental Protocols
Step 1: Amide Bond Formation via TFP Ester-Amine Coupling
This protocol describes the conjugation of the this compound to a primary amine-containing molecule (Ligand-NH₂), which can be either the target protein ligand or the E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing ligand (Ligand-NH₂)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Amine-free buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.5; or 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Preparation of Reactants:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere to minimize hydrolysis of the TFP ester.
-
Dissolve the amine-containing ligand (Ligand-NH₂) in the chosen anhydrous solvent (DMF or DMSO) to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in the same anhydrous solvent at a concentration of approximately 10 mg/mL.
-
-
Reaction Setup:
-
In the reaction vessel, add the solution of the amine-containing ligand.
-
Slowly add the this compound solution to the ligand solution while stirring. A molar excess of the TFP ester (typically 2 to 10 equivalents relative to the amine) is recommended to drive the reaction to completion.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours with continuous stirring.
-
Alternatively, for sensitive biomolecules, the reaction can be carried out at 4°C overnight.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the TCO-PEG12-Ligand conjugate.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques. For small molecules, flash column chromatography on silica gel is often suitable. For larger biomolecules, size-exclusion chromatography or dialysis can be used to remove unreacted this compound and the tetrafluorophenol byproduct.
-
Step 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol outlines the "click" reaction between the TCO-functionalized ligand from Step 1 and a second ligand functionalized with a tetrazine group (Ligand-Tetrazine).
Materials:
-
Purified TCO-PEG12-Ligand conjugate from Step 1
-
Tetrazine-functionalized ligand (Ligand-Tetrazine)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
-
Organic co-solvent if needed (e.g., DMSO or DMF)
-
Reaction vessel
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified TCO-PEG12-Ligand in the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent like DMSO can be used.
-
Dissolve the Ligand-Tetrazine in the same reaction buffer.
-
-
Reaction Setup:
-
Combine the solutions of the TCO-PEG12-Ligand and the Ligand-Tetrazine in the reaction vessel. A slight molar excess of the tetrazine-functionalized molecule (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the TCO-containing component.
-
-
Reaction Conditions:
-
The reaction is typically rapid and can be performed at room temperature (20-25°C). The reaction is often complete within 30-60 minutes. For less reactive pairs or very low concentrations, the incubation time can be extended.
-
The reaction can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Monitoring the Reaction:
-
The reaction progress can be followed by UV-Vis spectrophotometry, monitoring the decrease in absorbance of the tetrazine chromophore (typically around 520-540 nm).
-
LC-MS or HPLC can also be used to confirm the formation of the final PROTAC product.
-
-
Purification:
-
Once the reaction is complete, the final PROTAC can be purified by preparative HPLC to obtain a highly pure product.
-
Visualizations
Caption: Reaction of this compound with an amine-containing ligand.
Caption: Bioorthogonal TCO-tetrazine inverse electron demand Diels-Alder reaction.
Caption: Overall workflow for PROTAC synthesis using this compound.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TCO-Tetrazine Click Chemistry for Researchers and Drug Development Professionals
Core Principles and Mechanism of Action
The TCO-tetrazine click chemistry is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient covalent labeling of biomolecules in complex biological environments.[1] This reaction's utility in drug development, in vivo imaging, and diagnostics stems from its exceptional kinetics, high specificity, and biocompatibility.[2][3]
At its heart, the TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich trans-cyclooctene (TCO) serves as the dienophile.[1] This initial cycloaddition forms a highly unstable tricyclic intermediate.[1] Subsequently, this intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] The final product is a stable dihydropyridazine, which can then tautomerize and oxidize to a pyridazine.[1] The release of nitrogen gas is a significant thermodynamic driving force, rendering the reaction irreversible.[1]
Kinetics and Quantitative Data
The TCO-tetrazine reaction is renowned for its exceptionally fast reaction rates, with second-order rate constants (k₂) that are among the highest for any bioorthogonal reaction, often ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][4] This rapid kinetics allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[3] The reaction's speed is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent conditions.[5]
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2,000 |
| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | Not Specified | ~1,000 |
| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | Not Specified | up to 30,000 |
| TCO and various tetrazine scaffolds | 1,4-dioxane | 25 | 1.4 - 230 |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1,100 - 73,000 |
| General TCO-Tetrazine | Not Specified | Not Specified | up to 1 x 10⁶ |
Applications in Drug Development and Research
The unique characteristics of TCO-tetrazine chemistry have propelled its use in a wide array of applications within drug development and scientific research.
-
Targeted Drug Delivery: This chemistry enables the selective release of therapeutic agents at disease sites.[4][6] For instance, a drug can be attached to a monoclonal antibody via a TCO linker and released upon reaction with a systemically administered tetrazine.[6] This "click-to-release" strategy enhances the therapeutic index of potent drugs by minimizing off-target toxicity.[7][8]
-
Molecular Imaging: TCO-labeled probes facilitate the real-time tracking of biomolecules in living organisms.[4] This has proven valuable in cancer imaging, metabolic studies, and monitoring the immune system.[4]
-
Protein and Antibody Conjugation: TCO-modified antibodies and proteins can be precisely labeled without compromising their function, which improves both the efficacy of therapeutics and the sensitivity of diagnostic assays.[4][9] This is particularly advantageous for creating antibody-drug conjugates (ADCs).[3]
-
Cell and Gene Therapy: The precision and biocompatibility of TCO-tetrazine conjugation have advanced research in cell and gene therapy, allowing for the specific modification and tracking of cells and genetic material.[3]
Detailed Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive TCO-NHS Ester
This protocol outlines the steps for labeling a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)[9]
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)[9]
-
Anhydrous DMSO or DMF[9]
-
Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]
-
Desalting spin column or dialysis equipment[5]
Procedure:
-
Buffer Exchange: Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL using a desalting spin column.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample.[9] Incubate for 1 hour at room temperature.[9]
-
Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[9]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or through dialysis.[5] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol describes the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction buffer (e.g., PBS, pH 7.4)[5]
-
Size-exclusion chromatography equipment (optional)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.[5]
-
Stoichiometry: For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is recommended.[5][9]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein in the desired molar ratio.[5]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[5]
-
Purification (Optional): If necessary, purify the resulting conjugate to remove any unreacted starting material using size-exclusion chromatography.[5]
-
Storage: Store the final conjugate at 4°C until further use.[5]
Troubleshooting and Optimization
-
Low Labeling Efficiency: Ensure the use of a truly amine-free buffer for the NHS ester reaction, as contaminants like Tris can interfere.[9] Also, confirm that the NHS ester has not hydrolyzed by allowing it to equilibrate to room temperature before opening and using high-quality anhydrous solvents.[9]
-
Protein Precipitation: High protein concentrations can sometimes lead to aggregation during labeling.[5] Performing the reaction at a protein concentration of 1-5 mg/mL can mitigate this.[5] If the labeled protein aggregates, consider using reagents with hydrophilic PEG spacers to improve solubility.[5]
-
Incomplete Conjugation: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[5] It is often beneficial to empirically optimize the molar ratio, starting with a slight excess of the tetrazine component.[5]
Conclusion
The TCO-tetrazine click chemistry stands as a powerful and versatile tool for chemical biology and drug development.[1] Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount.[2] By understanding the core mechanism, kinetics, and experimental nuances, researchers can effectively leverage this remarkable bioorthogonal reaction to advance their scientific and therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols for TCO-PEG12-TFP Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG12-TFP ester. This reagent enables the introduction of a trans-cyclooctene (TCO) moiety onto an antibody, which can then be used for highly specific and efficient bioorthogonal conjugation with a tetrazine-labeled molecule. This two-step labeling strategy is central to applications in targeted drug delivery, in vivo imaging, and advanced immunoassay development.[1][2][3][4]
The this compound features a tetrafluorophenyl (TFP) ester group that readily reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.[5][6] The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the antibody's immunoreactivity.[4][7][8]
Overview of the Labeling Workflow
The antibody labeling and subsequent bioorthogonal reaction process can be summarized in two main stages. First, the antibody is functionalized with the TCO group using the TFP ester. Second, the purified TCO-labeled antibody is reacted with a tetrazine-modified molecule of interest (e.g., a therapeutic agent, imaging probe, or reporter molecule) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3][4]
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling an IgG antibody with this compound.
Materials and Reagents
-
Antibody (e.g., IgG) to be labeled
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.5-8.5.[1][2][9] Crucially, this buffer must be free of primary amines such as Tris. [6][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Desalting spin columns (e.g., Zeba Spin Desalting Columns, 40K MWCO) or centrifugal filters (e.g., Amicon Ultra, 30K MWCO).[2][10]
-
Phosphate-Buffered Saline (PBS)
Antibody Preparation
It is critical to remove any stabilizing proteins (like BSA) and amine-containing buffers (like Tris or glycine) from the antibody solution, as these will compete with the antibody for reaction with the TFP ester.[10]
-
If necessary, perform a buffer exchange to transfer the antibody into the amine-free Reaction Buffer.
-
Adjust the antibody concentration to a recommended range of 2-5 mg/mL for optimal results.[6][7][9]
-
Measure the absorbance of the antibody solution at 280 nm (A280) to determine the precise concentration for later calculations.[10]
This compound Conjugation
The molar ratio of this compound to the antibody is a critical parameter that influences the degree of labeling (DOL). A trial experiment with varying molar excesses is recommended to determine the optimal ratio for your specific antibody and application.
-
Reagent Preparation : Immediately before starting the conjugation, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7] Vortex to ensure it is fully dissolved.[10]
-
Reaction Setup : Add a calculated molar excess of the this compound stock solution to the prepared antibody solution. Common starting molar excess ratios range from 5:1 to 30:1 (ester:antibody).[1][2][4][7]
-
Incubation : Gently mix the reaction solution by pipetting. Incubate for 1-2 hours at room temperature or for 2 hours on ice.[7][10]
-
Quenching (Optional but Recommended) : To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes on ice.[7][10]
Purification of the TCO-labeled Antibody
Purification is essential to remove unreacted this compound and quenched byproducts.
-
Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.[10]
-
Apply the quenched reaction mixture to the center of the equilibrated column.
-
Centrifuge the column to collect the purified TCO-labeled antibody.
-
Measure the A280 of the purified conjugate to determine the final concentration and yield.
Data Presentation: Key Reaction Parameters
The following tables summarize the quantitative data for the antibody labeling protocol.
Table 1: Recommended Reagent Concentrations and Volumes
| Parameter | Recommended Value | Notes |
|---|---|---|
| Antibody Concentration | 2 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[6][9] |
| This compound Stock | 10 mM in anhydrous DMSO | Prepare fresh immediately before use.[7] |
| Molar Excess (Ester:Ab) | 5:1 to 30:1 | This must be optimized for each antibody.[1][2][7] |
| Quenching Buffer Conc. | 50 - 100 mM (final) | e.g., 1 M Tris-HCl, pH 8.0.[7] |
Table 2: Recommended Incubation Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reaction Buffer pH | 7.5 - 8.5 | Higher pH favors the acylation of primary amines.[1][9] |
| Incubation Temperature | Room Temperature or on Ice | Reaction is faster at RT, but may be more controlled on ice.[10] |
| Incubation Time | 1 - 2 hours | Longer times may be needed for lower temperatures.[7][10] |
| Quenching Time | 15 minutes on ice | Ensures all reactive esters are deactivated.[10] |
Visualization of the Conjugation Chemistry
The core of this labeling technique is the reaction between the TFP ester and a primary amine on the antibody, followed by the bioorthogonal reaction between the newly introduced TCO group and a tetrazine.
References
- 1. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for TCO-PEG12-TFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing TCO-PEG12-TFP ester in bioconjugation reactions. This compound is a heterobifunctional crosslinker containing a Trans-Cyclooctene (TCO) group and an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. The TCO moiety allows for rapid and specific "click" chemistry reactions with tetrazine-tagged molecules, a process known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA). The TFP ester end efficiently reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.
The incorporated polyethylene glycol (PEG) 12-unit spacer is hydrophilic, enhancing the solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance. TFP esters offer an advantage over more common N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous environments, leading to potentially more efficient and reproducible conjugations.[1]
Experimental Protocols
This section outlines the step-by-step procedures for labeling proteins and antibodies with this compound and the subsequent click reaction with a tetrazine-modified molecule.
Protocol 1: Labeling of Proteins/Antibodies with this compound
This protocol details the conjugation of the this compound to primary amines on a target protein or antibody.
Materials:
-
This compound
-
Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: Amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5. Avoid buffers containing primary amines like Tris.
-
Desalting columns or other purification systems (e.g., dialysis cassettes)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of the Protein/Antibody:
-
Preparation of this compound Stock Solution:
-
Labeling Reaction:
-
The optimal molar excess of this compound to the protein/antibody depends on the desired degree of labeling and the concentration of the protein.[2] A common starting point is a 10-20 fold molar excess for protein concentrations of >1 to 5 mg/mL, and a 20-40 fold molar excess for concentrations of 0.5 to ≤1 mg/mL.[2]
-
Add the calculated amount of the this compound stock solution to the protein/antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, a quenching buffer containing primary amines can be added. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15-30 minutes.[3]
-
-
Purification of the TCO-labeled Protein/Antibody:
Protocol 2: Click Reaction with a Tetrazine-Modified Molecule
This protocol describes the reaction of the TCO-labeled protein/antibody with a molecule containing a tetrazine group.
Materials:
-
Purified TCO-labeled protein/antibody
-
Tetrazine-modified molecule of interest
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, combine the TCO-labeled protein/antibody with the tetrazine-modified molecule.
-
A molar excess of 1.5–10 equivalents of the tetrazine-modified molecule can be used to drive the reaction to completion, though this may need to be optimized for specific applications.[2]
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction is typically rapid.
-
-
Purification of the Final Conjugate:
-
If necessary, purify the final conjugate to remove any unreacted tetrazine-modified molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound reactions, based on typical protocols for similar reagents. Optimization for specific biomolecules is recommended.
| Parameter | Recommended Range | Notes |
| Protein/Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[2] |
| Molar Excess of this compound | 10-40 fold | Dependent on protein concentration and desired degree of labeling.[2] |
| Reaction pH (Amine Labeling) | 7.2 - 7.5 | TFP esters are more stable in aqueous solutions than NHS esters.[1] |
| Reaction Time (Amine Labeling) | 2 hours at RT or overnight at 4°C | Incubation time can be adjusted to control the degree of labeling.[2] |
| Click Reaction Time | 30 minutes - 2 hours | The TCO-tetrazine reaction is generally very fast. |
| Storage of Labeled Protein | 2-8°C, protected from light | For short-term storage. For long-term, follow protein-specific guidelines.[2] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound for bioconjugation.
Caption: Amine-reactive TFP ester end of the linker forms a covalent amide bond with a primary amine on a protein.
Caption: A two-step workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.
References
Protocol for Labeling Cell Surface Amines with TCO-PEG12-TFP Ester
Application Note
This document provides a detailed protocol for the covalent labeling of primary amines on the surface of live cells using TCO-PEG12-TFP ester. This method is a two-step process that leverages the stability and reactivity of TFP esters and the rapid, bioorthogonal ligation between trans-cyclooctene (TCO) and a tetrazine.
The initial step involves the reaction of the 2,3,5,6-tetrafluorophenyl (TFP) ester moiety of this compound with primary amines, such as the side chain of lysine residues, on cell surface proteins. This reaction forms a stable amide bond, effectively decorating the cell surface with TCO groups. The hydrophilic 12-unit polyethylene glycol (PEG12) spacer enhances the water solubility of the reagent, minimizes steric hindrance, and reduces non-specific binding. TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[1][2]
The second step is the bioorthogonal "click" reaction between the cell-surface TCO groups and a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent).[3][4] The inverse-electron-demand Diels-Alder cycloaddition between TCO and tetrazine is exceptionally fast and highly selective, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[5][6][7] This two-step labeling strategy is a versatile tool for a wide range of applications in cell biology research and drug development, including:
-
Cellular Imaging: Attaching fluorescent probes for tracking and visualization of cells.[8]
-
Flow Cytometry: Quantifying labeled cell populations.[9][10]
-
Cell Tracking: Monitoring cell migration and fate in vitro and in vivo.[5]
-
Targeted Drug Delivery: Conjugating therapeutic agents to specific cell populations.
Experimental Workflow Overview
Caption: Experimental workflow for two-step cell labeling.
Quantitative Data Summary
The optimal concentrations for cell labeling are highly dependent on the cell type, cell density, and the specific downstream application. It is strongly recommended to perform a titration to determine the ideal reagent concentrations for your specific experiment.[3] The following table provides a summary of reported values from various studies to serve as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 25 µM | Titration is essential. Higher concentrations can lead to increased background. |
| Tetrazine Probe Concentration | 5 - 50 µM | Dependent on the specific molecule and its expression level on the cell surface. |
| Cell Density | 5 x 10⁴ to 2 x 10⁵ cells/mL | Adjust based on the culture vessel and experimental needs. |
| Incubation Temperature | Room Temperature to 37°C | Use 37°C for live cells to maintain viability. |
| Incubation Time (TCO Labeling) | 30 - 60 minutes | Longer incubation times may not significantly increase labeling and could affect cell viability. |
| Incubation Time (Tetrazine Ligation) | 30 - 60 minutes | The TCO-tetrazine reaction is typically rapid. |
Signaling Pathway Diagram
Caption: Two-step cell surface labeling reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)
-
Complete cell culture medium
-
Tetrazine-conjugated probe of interest
-
Bovine serum albumin (BSA) for blocking (optional)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0) (optional)
Protocol 1: Labeling of Suspension Cells with this compound
-
Cell Preparation:
-
Harvest cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with warm PBS to remove any amine-containing media components.
-
Resuspend the cell pellet in PBS or complete cell culture medium to the desired cell density.
-
-
TCO Labeling:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-25 µM) in the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C with gentle agitation.
-
-
Washing:
-
Pellet the cells by centrifugation and discard the supernatant containing the unreacted TCO reagent.
-
Wash the cells three times with PBS to remove any non-covalently bound reagent.
-
-
Tetrazine Ligation:
-
Prepare the tetrazine-conjugated probe in PBS or cell culture medium at the desired concentration (e.g., 5-50 µM).
-
Resuspend the TCO-labeled cells in the tetrazine probe solution.
-
Incubate for 30-60 minutes at 37°C, protected from light if the probe is fluorescent.
-
-
Final Washes and Analysis:
-
Pellet the cells and wash three times with PBS to remove the unbound tetrazine probe.
-
Resuspend the final cell pellet in the appropriate buffer for downstream analysis (e.g., FACS buffer for flow cytometry or imaging medium for microscopy).
-
Protocol 2: Labeling of Adherent Cells with this compound
-
Cell Preparation:
-
Culture adherent cells in a suitable vessel (e.g., multi-well plate, chamber slide).
-
Gently aspirate the culture medium and wash the cells twice with warm PBS.
-
-
TCO Labeling:
-
Prepare the this compound solution at the desired final concentration in PBS or serum-free medium.
-
Add the TCO solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently aspirate the TCO solution and wash the cells three times with PBS.
-
-
Tetrazine Ligation:
-
Add the tetrazine-conjugated probe solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light if necessary.
-
-
Final Washes and Analysis:
-
Aspirate the tetrazine solution and wash the cells three times with PBS.
-
Add the appropriate buffer or medium for imaging or other analysis.
-
Troubleshooting and Optimization
-
High Background: Reduce the concentration of the this compound and/or the tetrazine probe. Increase the number of wash steps. An optional blocking step with 1% BSA in PBS for 30 minutes before TCO labeling can help reduce non-specific binding.[3]
-
Low Signal: Increase the concentration of the labeling reagents. Ensure the this compound stock solution is freshly prepared in anhydrous solvent. Verify the presence of the target amines on the cell surface.
-
Cell Viability Issues: Reduce incubation times and/or reagent concentrations. Ensure all buffers are at the correct physiological temperature and pH.
By following these protocols and optimizing the conditions for your specific cell type and application, this compound can be a powerful tool for cell surface labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TCO-PEG12-TFP Ester in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TCO-PEG12-TFP ester in the development of advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies. It features a Trans-Cyclooctene (TCO) group for bioorthogonal click chemistry and a 2,3,5,6-Tetrafluorophenyl (TFP) ester for efficient amine-reactive conjugation. The polyethylene glycol (PEG)12 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2][3] TFP esters, similar to the more common N-hydroxysuccinimide (NHS) esters, react with primary amines to form stable amide bonds but offer improved stability against hydrolysis in aqueous media, leading to more efficient and reproducible bioconjugation.[3]
The TCO moiety allows for a highly specific and rapid reaction with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[4]
Applications in Drug Delivery
The unique properties of this compound make it an ideal linker for constructing sophisticated drug delivery systems:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach a tetrazine-modified cytotoxic drug to an antibody. The TFP ester reacts with lysine residues on the antibody, and the TCO group then serves as a handle for the click reaction with the drug. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).
-
PROTACs: In the context of PROTACs, this linker can connect a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[5][6] By bringing the POI and E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7][8][9]
Data Presentation
The following tables summarize typical quantitative data that can be obtained when developing ADCs using this compound. The actual values will vary depending on the specific antibody, drug, and reaction conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis by HIC
| Peak Number | Retention Time (min) | Relative Peak Area (%) | Inferred DAR |
| 1 | 8.5 | 10 | 0 |
| 2 | 12.2 | 35 | 2 |
| 3 | 15.8 | 45 | 4 |
| 4 | 19.1 | 10 | 6 |
| Average DAR | 3.1 |
Table 2: Representative Drug Loading Efficiency
| Parameter | Value |
| Initial Antibody Concentration | 5 mg/mL |
| Molar Excess of this compound | 10-fold |
| Reaction Time | 2 hours |
| Average DAR (from HIC) | 3.1 |
| Conjugation Efficiency | ~78% (based on a theoretical maximum DAR of 4) |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the labeling of an antibody with the this compound.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns (or similar)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-5 mg/mL in the reaction buffer.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column according to the manufacturer's instructions.
-
The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified payload.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the analysis of an ADC to determine its average DAR.[2][4][10][11]
Materials:
-
Purified ADC sample
-
HIC Column
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µL of the prepared ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs.
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of an ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration to determine the IC50 value.
-
Visualizations
Mechanism of Action of an Anti-HER2 ADC
Caption: Workflow of an Anti-HER2 ADC from binding to apoptosis induction.
Mechanism of Action of a PROTAC
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
References
- 1. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ymc.eu [ymc.eu]
Revolutionizing Bioconjugation: Advanced Techniques Using TCO-PEG12-TFP Ester
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. [sonar.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. broadpharm.com [broadpharm.com]
- 10. lcms.cz [lcms.cz]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-PEG12-TFP Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of TCO-PEG12-TFP ester in bioconjugation. This heterobifunctional linker is a valuable tool for covalently attaching a trans-cyclooctene (TCO) moiety to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The TCO group can then participate in rapid and specific bioorthogonal ligation with tetrazine-labeled molecules, a cornerstone of modern bioconjugation strategies for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2]
The tetrafluorophenyl (TFP) ester is an amine-reactive group known for its enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[3][4][5] This increased stability against hydrolysis leads to more efficient and reproducible conjugation reactions.[6]
Reaction Conditions and Buffer Systems
The successful conjugation of this compound to a biomolecule is critically dependent on the reaction conditions. The following tables summarize the key parameters for achieving optimal labeling.
Table 1: Recommended Reaction Conditions for this compound with Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The reaction rate with amines increases with pH. However, the rate of hydrolysis of the TFP ester also increases at higher pH. A pH of 8.0-8.5 is often a good starting point for optimization.[3][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30 minutes to 2 hours). For sensitive biomolecules, the reaction can be performed at 4°C overnight.[8][9] |
| Molar Excess of this compound | 10 to 50-fold | The optimal molar excess depends on the concentration of the biomolecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[8] |
| Biomolecule Concentration | 1 - 20 mg/mL | Higher concentrations generally lead to more efficient labeling. Concentrations below 2 mg/mL may significantly decrease reaction efficiency.[4] |
| Reaction Time | 30 minutes - 2 hours (at RT) or Overnight (at 4°C) | The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry to determine the optimal time.[8] |
Table 2: Suitable Buffer Systems for this compound Conjugation
| Buffer | Recommended Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 20 mM Phosphate, 150 mM NaCl | 7.2 - 7.4 | A commonly used buffer for bioconjugation. The pH can be adjusted as needed.[3] |
| Sodium Bicarbonate Buffer | 0.1 - 0.2 M | 8.3 - 9.0 | A good choice for reactions requiring a more basic pH to deprotonate primary amines.[7][10] |
| Borate Buffer | 50 mM | 8.0 - 9.0 | An alternative to bicarbonate buffer for maintaining a basic pH.[3] |
| HEPES Buffer | 20 mM | 7.0 - 8.0 | A non-amine containing buffer suitable for maintaining pH in the neutral to slightly basic range.[3] |
Important: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target biomolecule for reaction with the TFP ester.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of this compound to a protein.
Protocol 1: Preparation of Reagents
-
Biomolecule Solution:
-
Prepare the protein or other amine-containing biomolecule in an appropriate amine-free buffer (see Table 2) at a concentration of 1-20 mg/mL.[4]
-
If the biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer using dialysis or a desalting column.
-
-
This compound Stock Solution:
-
This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[8][11] Vortex to ensure complete dissolution. This stock solution should be used promptly as the TFP ester will hydrolyze in the presence of trace amounts of water.
-
Protocol 2: Conjugation Reaction
-
Initiation of the Reaction:
-
Slowly add the calculated volume of the 10 mM this compound stock solution to the biomolecule solution while gently vortexing or stirring. The final concentration of the TFP ester in the reaction mixture will depend on the desired molar excess.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours or at 4°C overnight.[8] Protect the reaction from light if the biomolecule or subsequent labels are light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted this compound, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8]
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of the TCO-Labeled Biomolecule
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and byproducts from the reaction mixture using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of TCO molecules conjugated per biomolecule, using analytical techniques such as mass spectrometry or by reacting the TCO-labeled biomolecule with a tetrazine-fluorophore and measuring the absorbance.
-
Store the purified TCO-labeled biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Note that TCO compounds have a limited shelf life.[9][10][12][13]
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Reaction of this compound with a primary amine on a biomolecule.
References
- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for TCO-PEG12-TFP Ester Labeling: A Guide to Molar Excess Calculation and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of TCO-PEG12-TFP ester in labeling proteins and other amine-containing biomolecules. It details the principles of molar excess calculation to control the degree of labeling (DOL), provides step-by-step experimental protocols for conjugation and purification, and outlines methods for characterizing the final conjugate. The TCO (trans-cyclooctene) moiety enables highly efficient and bioorthogonal ligation to tetrazine-modified molecules via Inverse Electron Demand Diels-Alder (IEDDA) click chemistry, a powerful tool in targeted drug delivery, molecular imaging, and diagnostics.[1][2] The 2,3,5,6-tetrafluorophenyl (TFP) ester provides a highly reactive group for efficient conjugation to primary amines under mild conditions.[3]
Introduction
This compound is a heterobifunctional crosslinker that combines the amine-reactivity of a TFP ester with the bioorthogonal reactivity of a TCO group, connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. The TFP ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The PEG spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1]
The TCO group is a key component for "click chemistry," specifically reacting with tetrazines in a rapid and highly selective manner without the need for a catalyst.[1][2] This bioorthogonal reaction is ideal for applications in complex biological environments, including live cell labeling and in vivo studies.[2][5]
Controlling the extent of labeling, or the Degree of Labeling (DOL), is critical.[6][7][8] Insufficient labeling can lead to a weak signal or low therapeutic efficacy, while excessive labeling can cause protein precipitation, loss of biological activity, or fluorescence quenching.[6][8] The primary method for controlling the DOL is by adjusting the molar excess of the this compound relative to the biomolecule. This application note will provide the necessary tools to calculate and optimize this crucial parameter.
Calculating Molar Excess
The molar excess is the ratio of moles of the this compound to the moles of the protein (or other biomolecule) in the reaction. The optimal molar excess is empirical and should be determined for each specific application.[6] Key factors influencing the required molar excess include:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess to achieve the same degree of labeling as more concentrated solutions.[6][9]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will affect labeling efficiency.
-
Desired Degree of Labeling (DOL): Different applications will have different optimal DOLs. For many antibodies, a DOL of 2-10 is often desired.[7]
Formula for Molar Excess Calculation
The following formulas can be used to calculate the required mass of this compound for a desired molar excess.
Step 1: Calculate moles of protein
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
Step 2: Calculate moles of this compound
Moles of this compound = Moles of Protein × Desired Molar Excess
Step 3: Calculate mass of this compound
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
Data Presentation: Recommended Molar Excess Ratios
The following table provides general recommendations for starting molar excess ratios based on protein concentration. These should be optimized for each specific protein and application.[6][9]
| Protein Concentration | Recommended Starting Molar Excess (TCO-PEG12-TFP : Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling kinetics. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[6] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[6][9] |
Table 1: Recommended starting molar excess ratios for this compound labeling at different protein concentrations.
Experimental Protocols
Materials and Reagents
-
Protein to be labeled (e.g., antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[6][12] Crucially, avoid buffers containing primary amines like Tris or glycine. [6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Desalting columns (e.g., Zeba Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).[13]
Experimental Workflow Diagram
Caption: Workflow for protein labeling with this compound.
Step-by-Step Protocol
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15] Alternatively, perform dialysis against the storage buffer.
-
Characterization: Determining the Degree of Labeling (DOL)
The DOL cannot be directly determined by spectrophotometry for TCO as it does not have a distinct absorbance signature in the common UV-Vis range. However, if the TCO-labeled protein is subsequently reacted with a tetrazine-dye that has a known extinction coefficient, the DOL of the final conjugate can be determined.
The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the dye.[6][7][16]
Formula for DOL Calculation:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
Dye Concentration (M) = Aₘₐₓ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the λmax of the dye.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).[7]
-
ε_dye: Molar extinction coefficient of the dye at its λmax.
-
CF₂₈₀: Correction factor (A₂₈₀ / Aₘₐₓ of the pure dye).[6][16]
Application Example: Targeted Drug Delivery via Click-to-Release
A powerful application of TCO-labeling is in targeted drug delivery systems that utilize a "click-to-release" mechanism.[17][18][19] In this strategy, a TCO-linker is used to attach a prodrug to a targeting moiety, such as an antibody. The drug is inactive in this conjugated form. When the antibody binds to its target (e.g., a cancer cell), a systemically administered tetrazine molecule can "click" with the TCO group, triggering a cleavage reaction that releases the active drug locally at the target site.[17][18] This enhances therapeutic efficacy while minimizing systemic toxicity.
Click-to-Release Signaling Pathway
Caption: Targeted drug delivery using a TCO-tetrazine click-to-release system.
Conclusion
This compound is a versatile and powerful reagent for bioconjugation. By carefully calculating and optimizing the molar excess, researchers can achieve a desired degree of labeling on proteins and other biomolecules. The resulting TCO-functionalized conjugates are ready for highly specific and efficient ligation with tetrazine-modified partners, enabling advanced applications in targeted therapies, diagnostics, and bio-imaging. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this technology in research and drug development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. IF Labeling Protocol [protocols.io]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. precisepeg.com [precisepeg.com]
- 11. gentaur.com [gentaur.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. furthlab.xyz [furthlab.xyz]
- 15. biotium.com [biotium.com]
- 16. spectra.arizona.edu [spectra.arizona.edu]
- 17. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-PEG12-TFP Ester Conjugation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TCO-PEG12-TFP ester conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to primary amines?
A1: The optimal pH range for the reaction of TFP esters with primary amines is between 7 and 9.[1][2] More specifically, a pH range greater than 7.5 is favored for TFP esters.[3] It is crucial to use a non-amine-containing buffer to prevent unwanted side reactions with the buffer components.[4][5]
Q2: Which buffers are recommended for the conjugation reaction?
A2: Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[1][2] Amine-free buffers are essential to avoid interference with the TFP ester reaction.[4][5] For example, 100 mM sodium phosphate with 150 mM sodium chloride at pH 7.5 is a suitable choice.[4]
Q3: My conjugation efficiency is low. What are the possible causes and solutions?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the TFP ester: this compound is moisture-sensitive.[1][2] To prevent hydrolysis, ensure the reagent vial is equilibrated to room temperature before opening to avoid condensation.[1][2][6] Always use anhydrous solvents like DMSO or DMF for reconstitution.[1][7]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the TFP ester.[2] Perform buffer exchange into an amine-free buffer before starting the conjugation.[5]
-
Sub-optimal molar ratio: The ideal molar excess of the this compound over the amine-containing molecule needs to be determined empirically.[1] For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[2]
-
Incorrect reaction time and temperature: The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.[1][5] Optimization of these parameters for your specific molecules may be necessary.
Q4: How should I prepare and store the this compound stock solution?
A4: The this compound should be dissolved in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF immediately before use.[1][7] Due to its sensitivity to hydrolysis, it is not recommended to store the reagent in solution for extended periods.[2] Any unused reconstituted reagent should be discarded.[1] For long-term storage, the solid product should be kept at -20°C, protected from light and moisture.[7][8]
Q5: How does the stability of TFP esters compare to NHS esters?
A5: TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to NHS esters, which can lead to more efficient and reproducible labeling of biomolecules.[3][9]
Troubleshooting Guide
| Observation | Possible Cause | Recommended Action |
| No or poor labeling of the target molecule with TCO. | Hydrolysis of the TFP ester. | Equilibrate the this compound vial to room temperature before opening.[1][2] Use high-quality, anhydrous DMSO or DMF for reconstitution.[1][7] Prepare the stock solution immediately before use.[2] |
| Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Perform buffer exchange of your sample into an amine-free buffer such as PBS, HEPES, or borate buffer (pH 7-9).[1][2][5] | |
| Sub-optimal reaction conditions. | Empirically optimize the molar ratio of this compound to your target molecule.[1] Adjust incubation time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][5] | |
| Low concentration of the target molecule. | Increase the concentration of your protein or other amine-containing molecule. Conjugation is more efficient with concentrated solutions.[1][2] | |
| Low yield of the final conjugate after the click reaction. | Inefficient initial labeling with TCO. | Refer to the troubleshooting steps for "No or poor labeling of the target molecule with TCO." |
| Sub-optimal stoichiometry in the click reaction. | A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended.[4] | |
| Degradation of the TCO moiety. | TCO has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO).[10] Use freshly prepared or properly stored TCO-labeled molecules. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for TFP Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7 - 9[1][2] | Optimal pH is > 7.5[3] |
| Buffers | PBS, HEPES, Carbonate/Bicarbonate, Borate[1][2] | Must be amine-free[4][5] |
| Solvent for Reconstitution | Anhydrous DMSO or DMF[1][7] | |
| Molar Excess of TFP Ester | 10-fold (for protein ≥ 5 mg/mL)[2] | |
| 20 to 50-fold (for protein < 5 mg/mL)[2] | ||
| Incubation Time | 1 - 2 hours[1][5] | Can be extended overnight[1] |
| Incubation Temperature | Room Temperature or 4°C[1][5] |
Table 2: Influence of pH on Ester Hydrolysis Rate
| pH | Ester Hydrolysis Rate (days⁻¹) | Fold Increase |
| 7.4 | 0.074 ± 0.003[11][12] | - |
| 8.0 | 0.28 ± 0.005[11][12] | ~3.8 |
Table 3: Hydrolytic Half-lives of Ester-Modified Polymers at Different pH and Temperatures
| pH | Temperature (°C) | Approximate Half-life (hours) |
| 5.5 | 25 | Not appreciable[13] |
| 5.5 | 50 | 330[13] |
| 7.5 | 25 | 1800[13] |
| 7.5 | 50 | 40[13] |
| 8.5 | 25 | 225[13] |
| 8.5 | 50 | 30[13] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
-
Buffer Exchange: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer, such as PBS (20mM sodium phosphate, 150mM NaCl, pH 7.4).[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5]
-
Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio should be empirically determined, but a 10 to 20-fold molar excess of the reagent is a common starting point.[2][5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.[1]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as 1M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[5][6]
-
Purification: Remove the excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.[5]
-
Storage: Store the TCO-labeled protein at 4°C, protected from light.[1]
Protocol 2: TCO-Tetrazine Click Chemistry Reaction
-
Reactant Preparation: Prepare the TCO-labeled molecule (from Protocol 1) and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[4]
-
Reaction Mixture: Combine the TCO- and tetrazine-containing molecules. It is often beneficial to use a slight molar excess (e.g., 1.05 to 1.5 equivalents) of the tetrazine reagent.[4]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4][5] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or performed at 37°C or 40°C to accelerate the reaction.[4]
-
Purification (Optional): If necessary, the final conjugate can be purified using size-exclusion chromatography to remove any unreacted starting materials.[4]
-
Storage: Store the final conjugate at 4°C.[4]
Visualizations
Caption: Workflow for this compound conjugation and subsequent click reaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. furthlab.xyz [furthlab.xyz]
- 7. TCO-PEG12-NHS ester | CAS: 2185016-39-9 | AxisPharm [axispharm.com]
- 8. medkoo.com [medkoo.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. TCO-PEG12-TCO | BroadPharm [broadpharm.com]
- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in TCO-PEG12-TFP ester reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in reactions involving TCO-PEG12-TFP ester.
Troubleshooting Guide: Low Reaction Yield
Low yields in this compound reactions are a common issue. The following guide will help you identify and resolve the potential causes.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is lower than expected. What is the most common cause?
A1: The most frequent cause of low yield is the hydrolysis of the TFP ester. The TFP ester is highly reactive towards nucleophiles, including water. If the this compound is exposed to moisture during storage or if the reaction buffer is not fresh, the ester will hydrolyze, rendering it incapable of reacting with the primary amine on your target molecule.
Q2: How can I prevent the hydrolysis of my this compound?
A2: To minimize hydrolysis, adhere to the following best practices:
-
Storage: Store the reagent desiccated and at the recommended temperature (typically -20°C or -80°C).
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Solvent: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Reaction Buffer: Prepare fresh reaction buffers on the day of the experiment.
Q3: What is the optimal pH for the reaction?
A3: The optimal pH for the reaction of a TFP ester with a primary amine is between 7.5 and 8.5. Below pH 7.5, the amine is protonated and less nucleophilic, which slows down the reaction rate. Above pH 8.5, the rate of hydrolysis of the TFP ester increases significantly, which can reduce the yield.
Q4: Can I use a Tris-based buffer for this reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the TFP ester, leading to a significant decrease in yield. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer at the appropriate pH.
Q5: How does the concentration of reactants affect the yield?
A5: The concentration of both the this compound and the target molecule can impact the reaction efficiency. Using a molar excess of the this compound (typically 5-20 fold) can help drive the reaction to completion. However, an excessively high concentration of the ester can lead to aggregation or off-target modifications.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Recommendation |
| pH | < 7.0 | Low | Increase pH to 7.5-8.5 |
| 7.5 - 8.5 | Optimal | Maintain this pH range | |
| > 9.0 | Low | Decrease pH to 7.5-8.5 | |
| Molar Excess of TCO-PEG12-TFP | 1:1 | Low to Moderate | Increase molar excess |
| 5:1 - 20:1 | Optimal | Use within this range | |
| > 50:1 | May Decrease | Avoid excessive excess to prevent aggregation | |
| Reaction Time | < 30 minutes | Low | Increase reaction time |
| 1 - 2 hours | Optimal | Typical reaction time at room temperature | |
| > 4 hours | No significant increase | Longer times may increase hydrolysis | |
| Temperature | 4°C | Low | Increase temperature |
| 20-25°C | Optimal | Perform reaction at room temperature | |
| > 37°C | May Decrease | Higher temperatures can increase hydrolysis rate |
Experimental Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general workflow for the conjugation of this compound to a primary amine-containing molecule, such as a protein.
Diagram: Experimental Workflow
Caption: A step-by-step overview of the labeling protocol.
Methodology
-
Reagent Preparation :
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10-100 mM stock solution of the this compound in anhydrous DMSO.
-
-
Protein Preparation :
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5.
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Reaction :
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture.
-
-
Incubation :
-
Incubate the reaction at room temperature for 1-2 hours. The optimal time may vary depending on the reactivity of the protein.
-
-
Quenching (Optional) :
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted TFP ester.
-
-
Purification :
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of method depends on the properties of the protein.
-
-
Characterization :
-
Characterize the resulting conjugate using techniques such as mass spectrometry or UV-Vis spectroscopy to determine the degree of labeling.
-
Technical Support Center: TCO-PEG12-TFP Ester
Welcome to the technical support center for TCO-PEG12-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to help you navigate potential challenges related to the hydrolysis of the TFP ester and the stability of the TCO group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains a trans-cyclooctene (TCO) group and a tetrafluorophenyl (TFP) ester. The TCO group reacts with a tetrazine-modified molecule via a bioorthogonal "click chemistry" reaction, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues). The PEG12 linker is a polyethylene glycol spacer that increases the hydrophilicity of the molecule and provides spatial separation between the conjugated molecules. This reagent is commonly used for labeling proteins, antibodies, and other biomolecules for applications in drug delivery, medical imaging, and diagnostics.
Q2: What is TFP ester hydrolysis and why is it a concern?
A2: TFP ester hydrolysis is a chemical reaction in which the tetrafluorophenyl ester group reacts with water, leading to the cleavage of the ester bond. This results in the formation of a carboxylic acid on the PEG linker, which is unreactive towards primary amines. Hydrolysis is a competing reaction to the desired amidation reaction with your target molecule. If a significant portion of the this compound hydrolyzes before it can react with the amine-containing molecule, the efficiency of your conjugation reaction will be significantly reduced, leading to low yields of the desired product.
Q3: How does the stability of TFP esters compare to NHS esters?
A3: TFP esters are generally more stable towards hydrolysis in aqueous solutions than the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[1] This increased stability provides a larger window for the conjugation reaction to occur, leading to potentially higher and more reproducible yields.
Q4: What is the optimal pH for reacting this compound with primary amines?
A4: The optimal pH for the reaction of TFP esters with primary amines is typically in the range of 7.5 to 8.5. At this pH, the primary amines on the target molecule are sufficiently deprotonated and nucleophilic to react efficiently with the TFP ester, while the rate of hydrolysis is still manageable.
Q5: What is the stability of the TCO group?
A5: The trans-cyclooctene (TCO) group can be susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form.[2] This isomerization can be promoted by exposure to thiols and certain metal ions, such as copper, which may be present in biological samples.[2] The stability of the TCO group can vary depending on its specific chemical structure, with more strained TCO derivatives often being more reactive but less stable.[2] Newer generation TCOs, like d-TCO, have been developed with improved stability in aqueous buffers and even in human serum.[2][3][4][5]
Q6: How should I store and handle this compound?
A6: this compound should be stored at -20°C or colder in a desiccated environment to prevent both hydrolysis of the TFP ester and potential degradation of the TCO group. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent. It is highly recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Unused portions of the reconstituted reagent should be discarded.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during bioconjugation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of TFP ester: The reagent was exposed to moisture or an aqueous buffer for an extended period before reacting with the target molecule. | - Equilibrate the reagent vial to room temperature before opening. - Reconstitute the reagent in anhydrous DMSO or DMF immediately before use. - Minimize the time the reagent is in an aqueous buffer before the conjugation reaction. - Perform the conjugation reaction promptly after adding the reagent to the reaction mixture. |
| 2. Suboptimal pH: The pH of the reaction buffer was too low, leading to protonation of primary amines and reduced nucleophilicity. | - Ensure the reaction buffer pH is within the optimal range of 7.5-8.5. | |
| 3. Inactive Reagent: The reagent may have degraded due to improper storage or handling. | - Store the reagent at -20°C or colder in a desiccator. - Use a fresh vial of the reagent for critical experiments. | |
| 4. Insufficient Molar Excess: The molar ratio of this compound to the target molecule was too low. | - Optimize the molar excess of the reagent. A 10- to 20-fold molar excess over the protein is a good starting point. | |
| 5. Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the TFP ester. | - Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. | |
| No Conjugation | 1. Complete Hydrolysis of TFP ester: The reagent was fully hydrolyzed before the reaction. | - Review the handling and storage procedures for the reagent. - Test the activity of a new vial of the reagent. |
| 2. Inactive Target Molecule: The primary amines on the target molecule are not accessible or have been modified. | - Confirm the integrity and purity of your target molecule. - Ensure the target molecule is in a suitable buffer for conjugation. | |
| Low Yield of TCO-Tetrazine Ligation Product | 1. Isomerization of TCO to CCO: The TCO group may have isomerized to the less reactive cis-cyclooctene. | - Avoid prolonged exposure of the TCO-labeled molecule to thiols or copper-containing solutions.[2] - If possible, use a more stable TCO derivative. - Perform the TCO-tetrazine ligation step as soon as possible after the TCO labeling. |
| 2. Inactive Tetrazine Reagent: The tetrazine reagent may have degraded. | - Store the tetrazine reagent according to the manufacturer's instructions. - Use a fresh solution of the tetrazine reagent. | |
| 3. Steric Hindrance: The PEG linker may not be long enough to overcome steric hindrance between the two large biomolecules being conjugated. | - Consider using a linker with a longer PEG chain. |
Data Presentation
Hydrolysis of Activated Esters
The following table summarizes the half-life of TFP and NHS ester-terminated self-assembled monolayers (SAMs) at different pH values at room temperature. This data illustrates the superior stability of TFP esters, especially at higher pH.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~480 | ~240 |
| 8.0 | ~300 | ~60 |
| 10.0 | ~360 | ~39 |
Data adapted from a study on self-assembled monolayers and may not be fully representative of in-solution kinetics but demonstrates the relative stability.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.5-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined for each specific system.
-
-
Purification:
-
Remove the excess, unreacted this compound and the TFP leaving group by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
The degree of labeling can be determined using various methods, such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the absorbance.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reactants:
-
Dissolve the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction is often rapid and can be monitored by a color change if the tetrazine is colored.
-
-
Purification (if necessary):
-
If required, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: TCO-PEG12-TFP Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of TCO-PEG12-TFP ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly in the field of targeted drug delivery and proteomics.[1] It consists of three key components:
-
Trans-Cyclooctene (TCO): A reactive group that participates in rapid and specific "click chemistry" reactions with tetrazine-functionalized molecules. This bioorthogonal reaction is known for its high efficiency and biocompatibility.[2]
-
Polyethylene Glycol (PEG12): A 12-unit polyethylene glycol spacer. The PEG chain enhances the hydrophilic properties of the molecule, which generally improves solubility in aqueous solutions and reduces aggregation of the conjugated biomolecule.[3][4]
-
Tetrafluorophenyl (TFP) Ester: An amine-reactive ester. TFP esters react with primary amines (like those on lysine residues of proteins) to form stable amide bonds.[3][5] They are known to have greater stability against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[3][5][6]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in common organic solvents. For related compounds like TCO-PEG4-TFP Ester, solubility has been noted in DMSO, DMF, THF, Acetonitrile, and Dichloromethane. One supplier specifies a solubility of 10 mM for this compound in DMSO.[1] The PEG12 spacer is designed to improve water solubility, however, the TFP ester itself is hydrophobic, which can counteract the hydrophilic nature of the PEG chain, making the overall aqueous solubility potentially limited.[6][7]
Q3: How should I store this compound to ensure its stability and solubility?
A3: To maintain the integrity of the this compound, it is crucial to store it under appropriate conditions. It is recommended to store the compound at -20°C, desiccated, and protected from light. TFP esters are sensitive to moisture, so it is important to allow the vial to warm to room temperature before opening to prevent condensation.[8] For long-term storage, keeping the compound under an inert atmosphere is beneficial. Due to the potential for the TCO group to isomerize to the less reactive cis-cyclooctene (CCO), long-term storage is generally not recommended.[2][4]
Q4: What is the optimal pH for working with this compound?
A4: The optimal pH for using this compound in conjugation reactions is a balance between the reactivity of the TFP ester and the stability of the biomolecule of interest. TFP esters react efficiently with primary amines at a pH range of 7 to 9.[5] More specifically, the optimal pH for conjugating TFP esters to amines is often cited as being greater than 7.5.[7] It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the TFP ester.[8]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound conjugates during your experiments.
Issue 1: this compound does not dissolve in my desired solvent.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The this compound is inherently more soluble in organic solvents. If you are experiencing issues with aqueous buffers, first dissolve the compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.[8] Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate dissolution. |
| Low Temperature | Solubility can be temperature-dependent. Try gently warming the solution to room temperature. Avoid excessive heat, as it can degrade the TCO and TFP ester moieties. |
| Compound Degradation | Improper storage can lead to hydrolysis of the TFP ester, which may affect solubility. Ensure the compound has been stored correctly at -20°C and protected from moisture. |
Issue 2: The conjugate precipitates out of solution after preparation.
| Possible Cause | Recommended Solution |
| High Concentration | The concentration of the this compound may be exceeding its solubility limit in the chosen solvent system. Try preparing a more dilute stock solution. For aqueous solutions, a concentration of up to 0.5 mM has been reported for a similar compound (DBCO-PEG5-TFP ester).[8] |
| Incorrect Buffer Composition | The presence of certain salts or a suboptimal pH can reduce the solubility of the conjugate. Ensure your buffer does not contain components that could cause precipitation. The optimal pH for TFP ester conjugation is between 7.5 and 8.5.[7] |
| Aggregation of the Conjugated Biomolecule | The conjugation process itself can sometimes lead to aggregation of the target biomolecule. The PEG12 spacer is designed to mitigate this, but it can still occur. Consider optimizing the molar ratio of the linker to your biomolecule to avoid over-labeling, which can increase hydrophobicity and lead to aggregation. |
| Hydrolysis of TFP Ester | Although more stable than NHS esters, TFP esters can still hydrolyze in aqueous solutions, especially at higher pH.[6] Hydrolysis can alter the chemical properties and solubility of the compound. Prepare solutions fresh and use them promptly. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mM[1] |
| TCO-PEG4-TFP Ester | DMSO, DMF, THF, Acetonitrile, Dichloromethane | Soluble (exact concentration not specified)[3] |
| DBCO-PEG5-TFP ester | Aqueous Buffers | Up to 0.5 mM[8] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Desired solvent for testing (e.g., PBS, HEPES buffer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your target solvent in microcentrifuge tubes.
-
Equilibration: Vortex each tube thoroughly and allow them to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect each tube for any signs of precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method. A UV-Vis spectrophotometer can be used by measuring the absorbance at a characteristic wavelength, or an HPLC system can provide a more accurate quantification.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed is the approximate solubility of the compound in that solvent.
Visualizations
References
- 1. gentaur.com [gentaur.com]
- 2. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. TCO-PEG12-TCO | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Purification of Proteins after TCO-PEG12-TFP Ester Labeling
Welcome to the technical support center for the purification of proteins post-labeling with TCO-PEG12-TFP ester. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your TCO-PEG12-labeled protein.
Q1: My protein has precipitated after the labeling reaction. What should I do?
A1: Protein precipitation or aggregation is a common issue that can occur due to several factors, including intermolecular cross-linking, high protein concentration, or suboptimal buffer conditions.
Immediate Actions:
-
Solubilization: Attempt to gently resolubilize the precipitate by adding a small amount of a solubilizing agent. Test a small aliquot first.
-
Centrifugation: Pellet the aggregate by centrifugation and analyze the supernatant to determine the extent of protein loss.
Troubleshooting and Prevention Strategies:
-
Optimize Reaction Conditions: A slower, more controlled reaction can favor the desired intramolecular modification. Consider lowering the reaction temperature to 4°C and adding the this compound reagent in smaller aliquots over time.[1]
-
Adjust Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Test a range of lower concentrations (e.g., 0.5-2 mg/mL).[1]
-
Screen Buffer Conditions: The pH and buffer composition are critical for protein stability. Screen a range of pH values (e.g., 6.0-8.0) to find the optimal pH for your specific protein.[1]
-
Add Stabilizing Excipients: The inclusion of certain additives can suppress aggregation.[1][2]
| Additive | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[1] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Q2: I am having difficulty separating the mono-PEGylated protein from the un-PEGylated and multi-PEGylated species. Which purification method is best?
A2: The separation of different PEGylated species is a significant challenge due to the heterogeneity of the reaction mixture.[] Ion Exchange Chromatography (IEX) is generally the most effective method for this purpose.
-
Ion Exchange Chromatography (IEX): This is the preferred method. The attachment of neutral PEG chains shields the surface charges of the protein.[][4] Proteins with more PEG chains will have a greater charge-shielding effect and will elute earlier from the column (in a typical salt gradient elution) than those with fewer or no PEG chains. This allows for the separation of native, mono-, di-, and multi-PEGylated species. Cation exchange chromatography (CEX) is particularly powerful for this separation.[4][5][6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] While it is excellent for removing unreacted, low molecular weight this compound and hydrolysis byproducts, its ability to resolve different PEGylated species is limited.[] A general rule is that the species must have at least a two-fold difference in molecular weight for effective separation by SEC.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. PEGylation can alter a protein's hydrophobicity, and HIC can sometimes resolve different PEGylated forms, acting as a good polishing step after IEX.[][5][7]
Experimental Workflow & Purification Strategy
The overall process involves the initial labeling reaction followed by a multi-step purification strategy to isolate the desired mono-TCO-PEG12-labeled protein.
Caption: Workflow for this compound Labeling and Purification.
Frequently Asked Questions (FAQs)
Q3: How do I remove the unreacted this compound after the labeling reaction?
A3: The most common and effective methods are based on size exclusion.
-
Spin Desalting Columns: This is a quick method for buffer exchange and removing small molecules from protein samples >5 kDa. It is ideal for rapid cleanup of small-volume reactions.
-
Dialysis: This is a straightforward method for removing small molecules by diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). It is suitable for larger volumes but is more time-consuming.
-
Size Exclusion Chromatography (SEC): A preparative SEC column can be used to efficiently separate the high-molecular-weight labeled protein from the low-molecular-weight excess reagent.[]
Q4: Will the purification process affect the reactivity of the TCO group for my subsequent click chemistry reaction?
A4: The trans-cyclooctene (TCO) group is generally stable under standard protein purification conditions (e.g., neutral pH buffers, 4°C). However, its stability can be compromised over time.
Recommendations to Preserve TCO Reactivity:
-
Storage: Store the purified TCO-labeled protein at -80°C for long-term storage. For short-term storage, 4°C is acceptable.[2] Note that TCO compounds are not recommended for long-term storage as they can isomerize to the unreactive cis-cyclooctene (CCO) form.[8][9]
-
Buffer Conditions: Use buffers within a pH range of 6.0-8.0. Avoid harsh chemicals or extreme pH values during purification.
-
Prompt Use: It is best to use the purified TCO-labeled protein in the subsequent tetrazine click reaction as soon as possible.
Q5: How can I confirm that my protein is successfully labeled and determine the degree of labeling?
A5: Several analytical techniques can be used to characterize your final product.
| Analytical Method | Information Provided |
| SDS-PAGE | Visualizes an increase in the apparent molecular weight of the protein after PEGylation. Can provide a qualitative assessment of labeling efficiency and purity.[10] |
| Mass Spectrometry (MS) | Provides the most accurate determination of the degree of labeling by measuring the precise mass increase of the protein. Each this compound adds a specific mass (MW: 917.97).[11][12][13] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Determines the absolute molar mass and size (hydrodynamic radius) of the protein conjugate in solution, confirming the addition of the PEG chain.[14] |
| UV-Vis Spectroscopy | Can be used if the TCO reagent contains a UV-traceable component, but is generally used to determine protein concentration.[15] |
Q6: My antibody lost its binding activity after labeling. What happened?
A6: this compound reacts with primary amines, primarily the epsilon-amino groups of lysine residues. If critical lysine residues are located within the antigen-binding site (Fab region) of your antibody, their modification can abolish binding activity.
Troubleshooting Steps:
-
Reduce Molar Excess: Lower the molar ratio of the TCO reagent to the antibody during the labeling reaction. This reduces the overall degree of labeling and decreases the probability of modifying the binding site.
-
pH Optimization: Slightly lowering the pH of the reaction buffer can favor the modification of the more nucleophilic N-terminal alpha-amino group over the lysine epsilon-amino groups, potentially preserving more of the lysine-dependent binding sites.
-
Site-Specific Labeling: For future experiments, consider site-specific labeling technologies that target regions outside of the antigen-binding site, such as the Fc region.
Detailed Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 60-120 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Initial Cleanup: Remove the excess, unreacted TCO reagent using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Purification of TCO-PEGylated Protein using Cation Exchange Chromatography (CEX)
-
Column & Buffers: Use a strong cation exchange column.
-
Buffer A (Binding): 20 mM MES, pH 6.0
-
Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0
-
-
Sample Preparation: Ensure the desalted, TCO-labeled protein sample is in or exchanged into Buffer A.
-
Equilibration: Equilibrate the CEX column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the protein sample onto the column.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20-30 CVs.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm. The different PEGylated species will elute at distinct salt concentrations. Typically, multi-PEGylated species elute first, followed by mono-PEGylated, and finally the un-labeled native protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or Mass Spectrometry to identify the fractions containing the desired mono-PEGylated protein.
Logical Relationships in Purification
This diagram illustrates the decision-making process for selecting a purification strategy based on the experimental goals.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophobic Interaction Chromatography (HIC) Products [gbiosciences.com]
- 10. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. creativepegworks.com [creativepegworks.com]
Technical Support Center: TCO-PEG12-TFP Ester for Bioconjugation
Welcome to the technical support center for TCO-PEG12-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the challenges and optimize your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during bioconjugation experiments using this compound.
Issue 1: Low or No Labeling of the Target Biomolecule
-
Question: I am observing low or no conjugation of the this compound to my protein/antibody. What are the possible causes and how can I troubleshoot this?
-
Answer: Low labeling efficiency is a common issue that can stem from several factors related to the TFP ester functionality.
-
Potential Cause 1: Hydrolysis of the TFP ester. The tetrafluorophenyl (TFP) ester is sensitive to moisture and can hydrolyze, rendering it non-reactive towards primary amines.[1]
-
Solution:
-
Always allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Prepare stock solutions of the reagent in an anhydrous water-miscible organic solvent, such as DMSO or DMF, immediately before use.[3] Do not store the reagent in aqueous solutions.
-
Use fresh, high-quality anhydrous solvents, as degraded solvents like DMF can contain amine impurities that will react with the TFP ester.[3]
-
-
-
Potential Cause 2: Suboptimal Reaction pH. The reaction between a TFP ester and a primary amine is pH-dependent.
-
Potential Cause 3: Presence of Competing Nucleophiles. Buffers or other components in your biomolecule solution containing primary amines will compete with your target for reaction with the TFP ester.
-
Solution: Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation reaction.[2] If your biomolecule is in such a buffer, perform a buffer exchange into a non-amine-containing buffer prior to labeling.
-
-
Potential Cause 4: Low Biomolecule Concentration. Dilute solutions can lead to inefficient labeling due to the competing hydrolysis of the TFP ester.
-
Solution: If possible, increase the concentration of your target biomolecule. For protein concentrations below 5 mg/mL, a higher molar excess of the this compound (e.g., 20- to 50-fold) may be required.[4]
-
-
Issue 2: Loss of TCO Reactivity After Conjugation
-
Question: My biomolecule appears to be labeled with the linker, but I am seeing poor efficiency in the subsequent "click" reaction with a tetrazine-modified molecule. Why might the TCO group be inactive?
-
Answer: The trans-cyclooctene (TCO) moiety is highly strained and can lose its reactivity through isomerization or other side reactions.[6]
-
Potential Cause 1: Isomerization to the Less Reactive cis-cyclooctene (CCO). The TCO group can isomerize to its more stable, but significantly less reactive, cis-isomer.[7] This can be promoted by exposure to certain conditions.
-
Solution:
-
Avoid Thiols: TCO is known to isomerize in the presence of high concentrations of thiols.[6] If your protocol involves reducing agents like DTT or TCEP, ensure they are removed before or after the TCO conjugation step.
-
Storage: The TCO moiety has a limited shelf life.[8] Store the this compound and the TCO-labeled conjugate under the recommended conditions, typically at -20°C or below, and avoid repeated freeze-thaw cycles.
-
-
-
Potential Cause 2: Steric Hindrance. The TCO group on the labeled biomolecule may be sterically inaccessible to the tetrazine binding partner.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a TFP ester over an NHS ester? A1: TFP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at neutral to slightly basic pH.[1][10] This increased stability can lead to more efficient and reproducible labeling of biomolecules, as the competing hydrolysis reaction is slower.[1]
Q2: What is the optimal pH for conjugating this compound to a primary amine? A2: The optimal pH range for the reaction of a TFP ester with a primary amine is typically between 7.0 and 9.0.[4]
Q3: What solvents should I use to dissolve this compound? A3: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution immediately before use.[3]
Q4: How should I store the this compound? A4: The reagent should be stored at -20°C and protected from moisture.[1] Due to the limited shelf life of the TCO moiety, it is best to use it as fresh as possible.[8] Some suppliers may ship the product on dry ice to maintain stability.
Q5: Can I use buffers containing sodium azide? A5: While TFP esters do not directly react with sodium azide, it is a nucleophile and can potentially interfere with the reaction. It is generally recommended to avoid azide-containing buffers during the conjugation step.
Quantitative Data
Table 1: Comparative Hydrolysis Half-Life of Activated Esters
This table summarizes the half-life of TFP and NHS ester-terminated self-assembled monolayers in aqueous buffers at different pH values. While not specific to the PEGylated TCO linker in solution, it provides a strong indication of the relative stability of the TFP ester.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Fold Difference in Stability (TFP vs. NHS) |
| 7.0 | ~1,386 | ~729 | ~1.9x |
| 8.0 | ~462 | ~154 | ~3.0x |
| 10.0 | ~330 | ~39 | ~8.5x |
Data adapted from a study on self-assembled monolayers and may vary for in-solution kinetics.[9]
Experimental Protocols
Protocol: Antibody Labeling with this compound
This protocol provides a general guideline for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, purify the antibody using an appropriate method (e.g., buffer exchange with a desalting column).[2]
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, with gentle mixing.[2]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[4]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) if required using appropriate analytical methods (e.g., mass spectrometry).
-
Store the purified TCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for labeling a biomolecule with this compound.
Caption: Troubleshooting decision tree for this compound bioconjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
effect of pH on TCO-PEG12-TFP ester reaction kinetics
Welcome to the technical support center for TCO-PEG12-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their bioconjugation needs. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for the reaction of TFP esters with primary amines (e.g., lysine residues on proteins) is in the range of 7.5 to 8.5.[1][2] The reaction is favored at near-neutral to slightly basic pH (6-9).[3] At these pH levels, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the TFP ester, while the hydrolysis of the ester is minimized compared to more basic conditions.
Q2: How stable is the this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily dictated by the hydrolysis of the TFP ester and the stability of the TCO ring.
-
TFP Ester Stability: TFP esters are significantly more stable against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, especially at basic pH.[4][5] This increased stability allows for more efficient and reproducible labeling of biomolecules.[6] The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[4]
-
TCO Ring Stability: The trans-cyclooctene (TCO) group is generally stable in aqueous buffers. For instance, it has been reported to be stable for weeks at 4°C in a pH 7.5 buffer.[7] However, the TCO ring can undergo isomerization to its less reactive cis-isomer in the presence of thiols or copper-containing serum proteins.[8][9]
Q3: What are the main competing reactions to be aware of?
A3: The primary competing reaction is the hydrolysis of the TFP ester, where the ester reacts with water instead of the desired primary amine. This results in the formation of an unreactive carboxylic acid and reduces the efficiency of your conjugation. The rate of hydrolysis increases with pH.[4] Therefore, it is crucial to perform the reaction within the recommended pH range and to use the this compound promptly after its preparation in an aqueous buffer.
Q4: Can I use buffers containing Tris or glycine for my reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the TFP ester, leading to low conjugation yields.[3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers at the desired pH.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed this compound: The reagent was exposed to aqueous buffer for an extended period before the reaction. | Prepare the solution of this compound immediately before use. Avoid prolonged storage in aqueous buffers. |
| Suboptimal pH: The reaction pH is too low, resulting in protonated and unreactive primary amines. | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. Verify the pH of your buffer before starting the experiment. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction.[3] | |
| Inactive protein/biomolecule: The primary amines on your target molecule are not accessible or have been modified. | Confirm the purity and integrity of your target molecule. Consider using a longer PEG spacer to overcome potential steric hindrance. | |
| Inconsistent Conjugation Results | Variability in reaction time or temperature: Inconsistent incubation times or temperature fluctuations can affect the reaction rate. | Standardize the reaction time and temperature for all experiments. Perform reactions at a controlled room temperature or on ice for better consistency. |
| Moisture contamination of the this compound: The reagent is moisture-sensitive and can hydrolyze upon exposure to air. | Allow the vial of the this compound to equilibrate to room temperature before opening to prevent condensation. Handle the reagent in a dry environment. | |
| Precipitation During Reaction | Hydrophobicity of the reagent: Although the PEG spacer enhances water solubility, high concentrations of the TFP ester may lead to solubility issues. | Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[3] Ensure the final concentration of the organic solvent is compatible with your protein. |
| Protein aggregation: The conjugation process or buffer conditions may be causing the protein to aggregate. | Optimize the protein concentration. Consider adding stabilizing excipients to the buffer. |
Data Presentation
The stability of the TFP ester is a critical factor in achieving successful conjugation. The following table summarizes the hydrolysis rate constants and half-lives of a TFP-terminated self-assembled monolayer (SAM) at different pH values. While these values were determined for a surface-bound ester, they provide a valuable indication of the pH-dependent stability of the TFP ester moiety.
| pH | Rate Constant (k') (s⁻¹) | Half-Life (t₁/₂) (minutes) |
| 7.0 | 1.8 x 10⁻⁵ | ~642 |
| 8.0 | 5.7 x 10⁻⁵ | ~202 |
| 10.0 | 1.8 x 10⁻⁴ | ~64 |
| Data adapted from a study on TFP-terminated self-assembled monolayers.[4] |
Experimental Protocols
Protocol for Monitoring the Reaction of this compound with a Primary Amine
This protocol provides a general framework for determining the reaction kinetics of this compound with an amine-containing molecule (e.g., a small molecule amine or a peptide) using UV-Vis spectrophotometry or HPLC.
Materials:
-
This compound
-
Amine-containing molecule (e.g., N-α-acetyl-L-lysine)
-
Reaction Buffer: Amine-free buffer at the desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5, 8.0, and 8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the amine-containing molecule in the reaction buffer at a known concentration.
-
Immediately before initiating the reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a temperature-controlled cuvette or reaction vial, add the amine-containing molecule solution.
-
To initiate the reaction, add a small volume of the this compound stock solution to the amine solution. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid affecting the reaction kinetics and protein stability.
-
-
Monitoring the Reaction:
-
UV-Vis Spectrophotometry: Monitor the reaction by observing the decrease in absorbance of the TFP ester or the increase in absorbance of the product at a specific wavelength. The release of the tetrafluorophenol leaving group can also be monitored.
-
HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution. Analyze the samples by reverse-phase HPLC to separate the reactants and the product. The peak areas can be used to determine the concentration of each species over time.
-
-
Data Analysis:
-
Plot the concentration of the product formed or the reactant consumed against time.
-
From this data, determine the initial reaction rate. By performing the experiment at different concentrations of reactants, the reaction order and the rate constant (k) can be determined.
-
Visualizations
Caption: Experimental workflow for determining the reaction kinetics of this compound.
Caption: Logical relationship between reaction pathways and influencing factors.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
storage and handling of TCO-PEG12-TFP ester to maintain reactivity
This guide provides researchers, scientists, and drug development professionals with essential information for the successful storage, handling, and use of TCO-PEG12-TFP ester in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker. It consists of three key components:
-
A Trans-Cyclooctene (TCO) group, which reacts with tetrazine-modified molecules via rapid and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) "click chemistry".[1][2][3]
-
A Tetrafluorophenyl (TFP) ester , which is an amine-reactive functional group that forms stable amide bonds with primary amines, such as the lysine residues on proteins.[4]
-
A 12-unit polyethylene glycol (PEG12) spacer, which is hydrophilic and increases the reagent's solubility while minimizing steric hindrance during conjugation.[2][5]
It is primarily used to label proteins, antibodies, or other amine-containing biomolecules with a TCO moiety for subsequent click chemistry reactions.
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the reactivity of both the TCO and TFP ester groups.
-
Long-term storage: Store at -20°C, protected from light and moisture.[5][6][7] The product should be kept in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Stability: The TCO group has a limited shelf life as it can isomerize to the non-reactive cis-cyclooctene (CCO) form.[7][8][9] Therefore, long-term storage is not recommended. The TFP ester is moisture-sensitive and can hydrolyze over time.[10][11]
Q3: What is the advantage of using a TFP ester over a more common NHS ester?
A3: TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[4][12][13] TFP esters are less susceptible to hydrolysis, especially at neutral to basic pH, which is the optimal range for amine labeling.[14][15] This enhanced stability can result in more efficient and reproducible conjugation outcomes.[4]
Q4: What solvents should I use to dissolve this compound?
A4: this compound should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][7][10] It is recommended to prepare the solution immediately before use. Do not prepare and store stock solutions, as the TFP ester will readily hydrolyze in the presence of trace moisture.[16]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
-
Q: I am seeing very low conjugation of the TCO group to my protein. What could be the cause?
-
A1: Hydrolysis of TFP Ester: The TFP ester is moisture-sensitive. Ensure the reagent was stored correctly and that anhydrous solvents were used for reconstitution. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][11][16]
-
A2: Competing Amines in Buffer: Your reaction buffer may contain primary amines (e.g., Tris or glycine) which compete with your target protein for reaction with the TFP ester.[16] Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at pH 7.2-8.5.[2][10]
-
A3: Inactive Reagent: The TCO group can lose reactivity over time due to isomerization.[8][9] If the reagent is old or has been stored improperly, it may no longer be active.
-
A4: Insufficient Molar Excess: For dilute protein solutions (< 5 mg/mL), a higher molar excess (20x to 50x) of the TFP ester reagent may be required to achieve sufficient labeling.[11][16]
-
Problem 2: Protein Precipitation During Labeling
-
Q: My protein sample becomes cloudy or precipitates after I add the dissolved this compound.
-
A1: Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) used to dissolve the reagent should typically not exceed 10% of the total reaction volume, as higher concentrations can denature proteins.[16]
-
A2: Hydrophobicity: TFP esters are more hydrophobic than NHS esters.[12][17] Although the PEG spacer enhances solubility, adding a high concentration of the reagent might decrease the overall solubility of your protein. Try adding the reagent solution slowly to the protein sample while gently vortexing.
-
Quantitative Data
The stability of the amine-reactive ester is highly dependent on pH. TFP esters are significantly more resistant to hydrolysis than NHS esters, particularly as the pH increases.
| pH | TFP Ester Half-Life (t½) | NHS Ester Half-Life (t½) | Stability Comparison |
| 7.0 | Several Hours | Hours | TFP is more stable. |
| 8.0 | Hours | Minutes | TFP is more stable. |
| 10.0 | ~6.5 hours (390 min) | ~39 minutes | TFP is ~10x more stable.[14][15] |
Table 1: Comparison of TFP and NHS Ester Hydrolysis Rates. Data is generalized from studies on self-assembled monolayers and may vary for this compound in solution, but the trend is consistent.
Experimental Protocols
Protocol: Labeling an Antibody with this compound
This protocol provides a general guideline for conjugating this compound to an antibody (e.g., IgG). Optimization may be required based on the specific antibody and desired degree of labeling.
1. Materials Required:
-
Antibody (1-5 mg/mL)
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Solvent: Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.
2. Procedure:
-
Buffer Exchange: Prepare the antibody in the Reaction Buffer. If the antibody is in a buffer containing amines (like Tris), perform a buffer exchange using a desalting column or dialysis.[10][16]
-
Prepare TFP Ester Solution: Allow the this compound vial to warm to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2][11]
-
Calculate Molar Excess: Determine the amount of TFP ester needed. A 10- to 20-fold molar excess over the antibody is a common starting point. For a 1 mg/mL IgG solution (~6.67 µM), a 20-fold excess would require a final reagent concentration of ~133 µM.
-
Conjugation Reaction: Add the calculated volume of the TFP ester solution to the antibody solution. Add it slowly while gently mixing. Ensure the final DMSO/DMF concentration is below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11][16]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[2][11]
-
Purification: Remove excess, non-reacted this compound and byproducts using a desalting column or dialysis against the Reaction Buffer.[2][10]
-
Storage: Store the labeled antibody at 2-8°C, protected from light. If desired, add sodium azide to a final concentration of 0.02% (w/v) for long-term storage, but only after the subsequent click reaction step is complete, as azides react with DBCO (another click chemistry handle) and should be used with caution in bioorthogonal workflows.[10]
Visualizations
Figure 1: Reaction of this compound with a primary amine on a protein.
References
- 1. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. interchim.fr [interchim.fr]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TCO-PEG12-NHS ester | CAS: 2185016-39-9 | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 8. TCO-PEG12-TCO | BroadPharm [broadpharm.com]
- 9. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. echemi.com [echemi.com]
Validation & Comparative
A Head-to-Head Comparison: TCO-PEG12-TFP Ester vs. TCO-PEG12-NHS Ester for Amine Labeling
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and cutting-edge research tools. Trans-cyclooctene (TCO) moieties are frequently introduced to proteins and other amine-containing molecules to enable rapid and specific bioorthogonal ligation with tetrazine partners. This is typically achieved using amine-reactive esters of a TCO-PEG linker. Among the most common choices for this purpose are N-hydroxysuccinimidyl (NHS) esters and the increasingly popular 2,3,5,6-tetrafluorophenyl (TFP) esters.
This guide provides a comprehensive comparison of TCO-PEG12-TFP ester and TCO-PEG12-NHS ester, offering researchers, scientists, and drug development professionals the critical data and protocols needed to make an informed decision for their specific applications.
Executive Summary
While both this compound and TCO-PEG12-NHS ester effectively label primary amines to form stable amide bonds, the key differentiator lies in their hydrolytic stability. TFP esters exhibit significantly greater resistance to hydrolysis, particularly in aqueous solutions and at neutral to basic pH.[1][2][3] This enhanced stability can translate to higher labeling efficiency, greater reproducibility, and a wider experimental window. NHS esters, while widely used, are more susceptible to hydrolysis, which presents a competing reaction that can reduce conjugation yields.[4][5]
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these reagents is crucial for optimizing labeling strategies.
| Property | This compound | TCO-PEG12-NHS Ester |
| Molecular Weight | 917.98 g/mol [6] | 866.99 g/mol |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl Ester | N-Hydroxysuccinimidyl Ester |
| Reactivity | Primary amines (e.g., lysine side chains, N-terminus) | Primary amines (e.g., lysine side chains, N-terminus) |
| Solubility | Soluble in organic solvents (DMSO, DMF); lower aqueous solubility due to the hydrophobic TFP group.[7] | Soluble in organic solvents (DMSO, DMF); generally better aqueous solubility than TFP esters. |
| Hydrolytic Stability | More stable, especially at pH > 7.5.[1][3][8] | Less stable, prone to hydrolysis which increases with pH.[4][5] |
Performance Comparison: Hydrolytic Stability
The primary advantage of TFP esters over NHS esters is their superior stability in aqueous environments. Hydrolysis of the active ester is a critical side reaction that competes with the desired amidation of the target protein, leading to reduced labeling efficiency.
A study comparing the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers (SAMs) provides quantitative insight into their relative stabilities at different pH values. While this study was not performed on TCO-PEG12 reagents in solution, the data is highly indicative of the inherent properties of the TFP and NHS ester moieties.
| pH | Half-life of NHS Ester (minutes) | Half-life of TFP Ester (minutes) | Fold Difference in Stability (TFP vs. NHS) |
| 7.0 | ~420 | ~780 | ~1.9x |
| 8.0 | ~60 | ~180 | ~3.0x |
| 10.0 | 39 | ~360 | ~9.2x |
| (Data adapted from a study on self-assembled monolayers and should be considered as a relative comparison of the active ester moieties.)[1] |
As the data illustrates, the stability advantage of the TFP ester becomes increasingly pronounced at higher pH values, which are often optimal for amine labeling.[1] The half-life of an NHS ester can drop to mere minutes at a pH of 8 or higher, making the timing of the reaction critical.[4][5] In contrast, TFP esters remain stable for several hours under basic conditions, providing a more robust and forgiving reaction window.[3]
Reaction Mechanisms and Workflow
The fundamental reaction for both esters is the nucleophilic attack of a primary amine on the ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of the respective leaving group (TFP or NHS).
The experimental workflow for both reagents is similar, involving the dissolution of the ester, reaction with the protein, and subsequent purification. However, the greater stability of the TFP ester allows for more flexibility in the reaction setup and timing.
Experimental Protocols
Below are detailed protocols for labeling a generic IgG antibody with this compound and TCO-PEG12-NHS ester.
Protocol 1: Labeling of IgG with this compound
This protocol is adapted from a general procedure for TFP ester labeling of proteins.[9]
Materials:
-
IgG solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein: Ensure the IgG solution is in an amine-free buffer (e.g., PBS) at a pH between 7.5 and 8.5. If necessary, perform a buffer exchange. The protein concentration should ideally be between 1-5 mg/mL.
-
Prepare the TFP Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the IgG solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted this compound and the TFP leaving group by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the TCO group, if a suitable chromophore is present, or by mass spectrometry.
Protocol 2: Labeling of IgG with TCO-PEG12-NHS Ester
Materials:
-
IgG solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-PEG12-NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein: Ensure the IgG solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. The protein concentration should be between 1-5 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF. Due to the rapid hydrolysis of NHS esters, this solution must be used without delay.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester solution to the IgG solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove the unreacted and hydrolyzed TCO-PEG12-NHS ester and the NHS leaving group by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) as described for the TFP ester protocol.
Conclusion and Recommendations
The choice between this compound and TCO-PEG12-NHS ester will depend on the specific requirements of the experiment and the properties of the biomolecule to be labeled.
Choose this compound for:
-
Higher and more reproducible labeling efficiency: The enhanced stability against hydrolysis minimizes the loss of the reactive ester, leading to potentially higher yields and more consistent results.[1][8]
-
Flexibility in reaction conditions: The longer half-life of the TFP ester provides a wider window for reaction setup and execution, especially at neutral to basic pH.[3]
-
Labeling of sensitive proteins: The milder reaction conditions and reduced need for precise timing can be beneficial for proteins that are sensitive to prolonged exposure to reagents or specific pH ranges.
Consider TCO-PEG12-NHS Ester for:
-
Well-established protocols: NHS esters have been widely used for decades, and a vast body of literature and established protocols are available.
-
Cost-effectiveness: In some cases, NHS esters may be a more economical option.
-
Applications where high aqueous solubility is critical: If the use of organic co-solvents needs to be minimized, the potentially higher aqueous solubility of some NHS esters might be advantageous.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
alternatives to TCO-PEG12-TFP ester for amine labeling
A Comparative Guide to Amine Labeling Reagents: Alternatives to TCO-PEG12-TFP Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate labeling reagent is critical for experimental success. This compound is a well-regarded reagent for introducing a trans-cyclooctene (TCO) moiety onto proteins and other biomolecules via primary amines. This guide provides an objective comparison of this compound with its common alternatives, focusing on the key components of these reagents: the amine-reactive group and the bioorthogonal handle.
Executive Summary
The primary involve variations in two key functional components: the amine-reactive ester and the bioorthogonal handle. The most common amine-reactive alternative to tetrafluorophenyl (TFP) ester is the N-hydroxysuccinimide (NHS) ester. In the realm of bioorthogonal chemistry, dibenzocyclooctyne (DBCO) and methyltetrazine stand out as prevalent substitutes for TCO. Consequently, reagents such as DBCO-PEG-NHS ester and Methyltetrazine-PEG-NHS ester are the main comparators to this compound.
The choice between these reagents hinges on a trade-off between the hydrolytic stability of the amine-reactive group and the kinetics and stability of the subsequent bioorthogonal reaction. TFP esters offer enhanced stability against hydrolysis compared to NHS esters, potentially leading to higher labeling efficiency.[1][2][3] The selection of the bioorthogonal handle—TCO, DBCO, or Methyltetrazine—will depend on the desired reaction kinetics and the intended reaction partner (tetrazine for TCO, or azide for DBCO).
Comparison of Amine-Reactive Esters: TFP vs. NHS
The efficiency of amine labeling is significantly influenced by the stability of the reactive ester in aqueous buffers. The primary competing reaction is hydrolysis, which deactivates the ester before it can react with the amine on the target biomolecule.
| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-Hydroxysuccinimide) Ester |
| Hydrolytic Stability | More stable, especially at basic pH.[3][4] | Less stable, with a short half-life at pH > 8.[1] |
| Optimal Reaction pH | 7.5 - 9.0[2] | 7.2 - 8.5[1] |
| Reaction Product | Stable amide bond | Stable amide bond |
| Solubility | More hydrophobic | Generally more water-soluble (especially sulfo-NHS) |
| Reproducibility | Potentially higher due to slower hydrolysis | Can be variable if reaction times are not carefully controlled |
A study on self-assembled monolayers demonstrated that TFP esters are significantly more resistant to hydrolysis than NHS esters, particularly at higher pH values.[4] This increased stability can translate to more efficient and reproducible labeling in solution by giving the ester more time to react with the target amines.[5]
Comparison of Bioorthogonal Handles
The bioorthogonal handle dictates the subsequent ligation chemistry. This compound is designed for reaction with tetrazine-modified molecules in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA). The primary alternatives, DBCO and Methyltetrazine, offer different reaction partners and kinetics.
| Bioorthogonal Handle | Reaction Partner | Reaction Type | Key Characteristics |
| TCO (trans-cyclooctene) | Tetrazine | IEDDA | Extremely fast reaction kinetics.[6][7] |
| DBCO (Dibenzocyclooctyne) | Azide | SPAAC | High reactivity and stability. Does not react with tetrazines.[5] |
| Methyltetrazine | TCO (trans-cyclooctene) | IEDDA | Highly stable functional group. The reaction with TCO is very fast.[6][7] |
Experimental Protocols
Below are generalized protocols for labeling proteins with TFP and NHS ester-containing reagents. Optimization is often necessary for specific proteins and applications.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at 1-10 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of organic solvent should be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the labeled protein using a desalting column to remove excess reagent and byproducts.
Protocol 2: Protein Labeling with DBCO-PEG-NHS or Methyltetrazine-PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.
-
DBCO-PEG-NHS ester or Methyltetrazine-PEG-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Equilibrate the vial of the NHS ester reagent to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for storage as NHS esters are highly susceptible to hydrolysis.[8][9]
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.[8]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purify the labeled protein using a desalting column.
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams outline the experimental workflow and reaction chemistries.
Caption: General experimental workflow for amine labeling and subsequent bioorthogonal ligation.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medium.com [medium.com]
- 7. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Head-to-Head Comparison: TCO-PEG12-TFP Ester for Amine Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate labeling reagent is critical for success. This guide provides an objective comparison of TCO-PEG12-TFP ester with a common alternative, N-hydroxysuccinimide (NHS) esters, for the labeling of primary amines on biomolecules. We present supporting experimental insights and detailed protocols to facilitate an informed choice for your specific application.
Performance Comparison: TFP Esters vs. NHS Esters
Tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters are both widely used for targeting primary amines, such as those on the side chains of lysine residues in proteins. The fundamental difference in their performance lies in their stability in aqueous solutions, which directly impacts labeling efficiency and reproducibility.
TFP esters exhibit significantly greater stability towards hydrolysis, especially at the basic pH conditions typically required for efficient amine labeling.[1] In contrast, NHS esters are highly susceptible to rapid hydrolysis in aqueous buffers, which can lead to lower labeling yields and less consistent results.[1] One study demonstrated that a TFP-functionalized surface has a nearly 10-fold longer half-life at pH 10 compared to a similar NHS-functionalized surface, highlighting the superior stability of the TFP ester chemistry. This enhanced stability provides a wider time window for the conjugation reaction and can lead to more efficient and reproducible labeling outcomes.
| Feature | This compound | Amine-Reactive NHS Ester |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Target | Primary amines (-NH2) | Primary amines (-NH2) |
| Reaction pH | Typically 7.5 - 9.0 | Typically 7.0 - 8.5 |
| Stability in Aqueous Solution | More stable, less prone to hydrolysis | Less stable, prone to rapid hydrolysis |
| Labeling Efficiency | Generally higher and more reproducible due to increased stability | Can be variable due to competing hydrolysis |
| Bioorthogonal Handle | Yes (trans-cyclooctene, TCO) for subsequent click chemistry | No (unless part of a heterobifunctional linker) |
| Key Advantage | Greater stability leading to more consistent results; provides a TCO handle for further modification. | Widely used and well-documented for a variety of applications. |
| Key Disadvantage | Direct quantification of the TCO label via UV-Vis can be challenging. | Instability in aqueous solutions can lead to inconsistent labeling. |
Determining the Degree of Labeling (DOL)
The degree of labeling (DOL) is a critical parameter that defines the average number of linker molecules conjugated to each protein molecule. It is most commonly determined using UV-Vis spectrophotometry.
General Principle of DOL Calculation
The calculation relies on the Beer-Lambert law and requires measuring the absorbance of the protein-label conjugate at two wavelengths: one where the protein absorbs maximally (typically 280 nm) and one where the label has its maximum absorbance (λ_max).[2][3]
The formula for calculating DOL is:
Where:
-
A_label is the absorbance of the conjugate at the λ_max of the label.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_protein_corrected is the absorbance of the conjugate at 280 nm corrected for the label's absorbance at 280 nm. This is calculated as: A_280 - (A_label * CF), where CF is the correction factor (A_280_label / A_label_max).
-
ε_label is the molar extinction coefficient of the label at its λ_max.
DOL Determination for TCO-PEG12-TFP Labeled Proteins
A significant challenge in determining the DOL for this compound labeled proteins is that the TCO group itself does not have a strong, distinct absorbance peak in the UV-Vis spectrum that is easily separable from the protein's absorbance. Therefore, direct quantification via the standard spectrophotometric method is often impractical.
An alternative, indirect method is to react the TCO-labeled protein with a tetrazine-containing molecule that has a strong chromophore or fluorophore. The DOL of the subsequent product can then be determined by measuring the absorbance of the dye.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Determining DOL of TCO-labeled Protein (Indirect Method)
This protocol outlines the indirect determination of DOL by reacting the TCO-labeled protein with a tetrazine-dye conjugate.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-dye conjugate with known λ_max and ε (e.g., Tetrazine-Cy5)
-
Reaction buffer (e.g., PBS pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reaction with Tetrazine-Dye: To the purified TCO-labeled protein, add a 1.5- to 3-fold molar excess of the tetrazine-dye conjugate.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove the excess, unreacted tetrazine-dye using a desalting column.
-
Spectrophotometric Measurement: Measure the absorbance of the purified, dye-labeled protein at 280 nm (A_280) and at the λ_max of the dye (A_dye).
-
Calculate DOL: Use the general DOL calculation formula, using the molar extinction coefficient and correction factor for the specific dye used.
Protocol 3: Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a generic amine-reactive NHS ester.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
Amine-reactive NHS ester
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: Remove unreacted NHS ester using a desalting column.
-
DOL Determination: If the NHS ester contains a chromophore, determine the DOL using the general spectrophotometric method.
Visualizing the Chemistry and Workflows
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Workflow for TCO labeling and indirect DOL determination.
Caption: TFP esters show greater stability against hydrolysis than NHS esters.
References
A Head-to-Head Comparison: Mass Spectrometry Validation of TCO-PEG12-TFP Ester Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a critical step in the development of novel therapeutics and research tools. The choice of linker and the validation of the conjugation reaction are paramount to ensure reproducibility, homogeneity, and efficacy of the final bioconjugate. This guide provides an objective comparison of TCO-PEG12-TFP ester with a common alternative, DBCO-PEG-NHS ester, for amine-reactive labeling of proteins, with a focus on validation by mass spectrometry.
Performance Comparison: TFP Ester vs. NHS Ester
The key difference between the two linkers lies in their amine-reactive groups: a tetrafluorophenyl (TFP) ester for the TCO-linker and an N-hydroxysuccinimide (NHS) ester for the DBCO-linker. TFP esters offer a significant advantage in terms of stability in aqueous solutions, particularly at the slightly basic pH conditions typically used for amine labeling.[1][2][3] This increased stability against hydrolysis leads to more efficient and reproducible conjugations.[1][2]
| Feature | This compound | DBCO-PEG-NHS ester | Reference |
| Amine-Reactive Group | Tetrafluorophenyl (TFP) ester | N-hydroxysuccinimide (NHS) ester | [1][4] |
| Stability in Aqueous Buffer | More stable, less susceptible to hydrolysis | Less stable, prone to hydrolysis | [1][2][3] |
| Optimal pH for Conjugation | 7.5 - 8.0 | 7.2 - 8.5 | [3] |
| Reaction Speed | Fast | Very Fast | [] |
| Reproducibility | High, due to lower hydrolysis rate | Can be variable if not carefully controlled | [1] |
Hydrolysis Half-Life Comparison of Activated Esters on a Self-Assembled Monolayer (SAM)
While not a direct comparison of the full linkers in solution, the following data on the hydrolysis of TFP and NHS ester-terminated SAMs provides a quantitative insight into their relative stabilities.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~1050 | ~550 |
| 8.0 | ~240 | ~80 |
| 10.0 | ~370 | ~39 |
This data is adapted from a study on self-assembled monolayers and illustrates the trend of higher stability for TFP esters.
Mass Spectrometry Validation of Conjugation
Mass spectrometry is an indispensable tool for the validation of protein-linker conjugation. It provides a direct measurement of the mass of the protein before and after the conjugation reaction, allowing for the confirmation of covalent bond formation and the determination of the degree of labeling (DOL), which is the average number of linkers attached to each protein.
Example MALDI-TOF Mass Spectrometry Data:
The following is a representative example of MALDI-TOF mass spectra of a protein (Protein A) before and after conjugation with DBCO-PEG5-NHS ester. A similar result would be expected for this compound, with a mass shift corresponding to the mass of the this compound.
-
Unconjugated Protein A: A single peak corresponding to the molecular weight of the protein is observed.[6]
-
Conjugated Protein A: A series of peaks are observed, with each subsequent peak representing the addition of one DBCO-PEG5-NHS ester linker.[6] The mass difference between the peaks corresponds to the molecular weight of the linker.[6] This distribution of peaks allows for the calculation of the average degree of labeling.
Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in a non-amine-containing buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting column for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, exchanging the buffer to a suitable buffer for storage or downstream applications.
Protocol 2: Validation of Conjugation by LC-MS
This protocol outlines the steps for analyzing the protein-linker conjugate using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Unconjugated and conjugated protein samples.
-
LC-MS system with a C4 or C18 reverse-phase column suitable for protein analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Mass spectrometry data analysis software with deconvolution capabilities.
Procedure:
-
Sample Preparation: Dilute the unconjugated and conjugated protein samples to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
LC Separation: Inject the samples onto the LC system. Use a gradient of increasing Mobile Phase B to elute the protein. A typical gradient might be 5-95% B over 30 minutes.
-
Mass Spectrometry Analysis: The eluting protein is introduced into the mass spectrometer. Acquire data in a positive ion mode over a mass range appropriate for the expected charge states of the protein.
-
Data Analysis:
-
Process the raw mass spectra to obtain the total ion chromatogram (TIC).
-
Identify the peak corresponding to the protein.
-
Deconvolute the mass spectrum of the protein peak to obtain the zero-charge mass of the protein.
-
Compare the deconvoluted mass of the conjugated protein to the unconjugated protein to confirm the mass shift corresponding to the attached linker(s).
-
Analyze the distribution of masses in the conjugated sample to determine the degree of labeling.
-
Visualizing the Workflow
Caption: Experimental workflow for protein conjugation and validation.
Signaling Pathway and Logical Relationships
The process of validating the this compound conjugation by mass spectrometry follows a logical progression of steps, from the initial reaction to the final data analysis. This can be visualized as a decision and analysis pathway.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 6. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TCO Esters: The Impact of PEG Linker Length on Performance
In the rapidly advancing field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted imaging agents, the choice of linker is a critical determinant of success. Trans-cyclooctene (TCO) esters, which react with tetrazines via the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction, offer exceptional kinetics and stability. The incorporation of polyethylene glycol (PEG) linkers into TCO esters further enhances their utility by improving solubility and pharmacokinetic properties. This guide provides a comparative analysis of TCO esters with varying PEG linker lengths, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their applications.
The Influence of PEG Linker Length on Key Performance Parameters
The length of the PEG linker in a TCO ester significantly influences its physicochemical properties and in vivo behavior. Longer PEG chains generally increase the hydrophilicity of the molecule, which in turn affects its solubility, reaction kinetics, and circulation half-life. While beneficial, increasing PEG length can also introduce steric hindrance, potentially impacting the reactivity of the TCO group.
Data Summary: Quantitative Comparison of TCO-PEG-NHS Esters
The following tables summarize the general trends and available quantitative data for TCO-NHS esters with different PEG linker lengths. It is important to note that a direct side-by-side comparison in a single study is often unavailable, and thus the data is compiled from various sources.
Table 1: Physicochemical Properties
| Performance Parameter | TCO-PEG4-NHS Ester | TCO-PEG8-NHS Ester | TCO-PEG12-NHS Ester | Data Highlights & Citations |
| Molecular Weight | ~515 g/mol | ~691 g/mol | ~867 g/mol | Based on typical structures.[1][2] |
| Solubility | Good in aqueous buffers | Very good in aqueous buffers | Excellent in aqueous buffers | Increasing PEG length enhances hydrophilicity and solubility in aqueous media.[3][4] |
| Stability | Stable for weeks at 4°C in aqueous buffer (pH 7.5). Long-term storage at -20°C. Susceptible to hydrolysis at high pH. | Generally stable under similar conditions as TCO-PEG4. Long-term storage at -20°C. | Stable under similar conditions. Long-term storage at -20°C. | TCO moieties are generally stable but can isomerize. NHS esters are prone to hydrolysis.[5][6] |
Table 2: In Vitro and In Vivo Performance
| Performance Parameter | TCO-PEG4-NHS Ester Conjugate | TCO-PEG8-NHS Ester Conjugate | TCO-PEG12-NHS Ester Conjugate | Data Highlights & Citations |
| Reaction Kinetics (TCO-Tetrazine) | Fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹. | Generally fast, though very long linkers might introduce steric hindrance. | Fast, but excessively long linkers could potentially decrease reaction rates. | The iEDDA reaction is exceptionally fast. The PEG linker is intended to minimize steric hindrance.[2][7] |
| TCO Reactivity on Antibody | Incorporation of a PEG4 unit can increase TCO reactivity over a non-PEGylated linker. | Not specifically reported, but PEG linkers are known to reduce unwanted interactions with antibodies. | While PEG linkers can improve TCO grafting, they might decrease the number of reactive TCOs in vivo. | One study showed a 4-fold increase in active TCOs on an antibody with a PEG4 linker compared to no linker.[8] |
| Blood Clearance/Half-life | Shorter circulation time compared to longer PEG linkers. | Intermediate circulation time. | Longer circulation time. | PEGylation significantly prolongs the circulation time of bioconjugates. |
| Tumor Uptake (Pre-targeting) | Variable, depends on the specific antibody and target. | Potentially improved due to longer circulation time. | Can be reduced if the linker is excessively long and causes steric hindrance. | The optimal PEG length for tumor uptake depends on a balance between circulation time and potential steric effects. |
Experimental Protocols
Detailed methodologies for the key experiments involved in utilizing TCO-PEG-NHS esters are provided below.
Protocol 1: Conjugation of TCO-PEG-NHS Ester to an Antibody
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG-NHS ester.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS, TCO-PEG8-NHS, or TCO-PEG12-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.
-
TCO-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine reagent is often used.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.
Protocol 3: Pre-targeted In Vivo Imaging Workflow
This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and a radiolabeled tetrazine probe.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Radiolabeled tetrazine-PEG probe
-
Tumor-bearing animal model
Procedure:
-
Antibody Administration: Inject the TCO-modified antibody intravenously into the animal model.
-
Accumulation and Clearance: Allow the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This pre-targeting interval is typically 24-72 hours.
-
Probe Administration: Intravenously inject the radiolabeled tetrazine-PEG probe.
-
In Vivo Ligation: The tetrazine probe will rapidly react with the TCO-modified antibody at the target site via the iEDDA cycloaddition.
-
Imaging: After a short distribution and clearance phase for the unbound probe (typically 1-4 hours), perform imaging (e.g., PET or SPECT) to visualize the distribution of the radiolabeled probe.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of TCO esters.
Caption: HER2 Signaling Pathway.[9][10][11]
Caption: Experimental workflow for Antibody-TCO conjugation.
Caption: Workflow for pre-targeted in vivo imaging.[12][13]
Conclusion
The selection of an appropriate PEG linker length for TCO esters is a critical optimization step in the design of bioconjugates. Shorter PEG linkers, such as PEG4, can be advantageous in improving TCO reactivity on antibodies compared to non-PEGylated versions. Longer PEG linkers generally enhance solubility and prolong circulation time, which can be beneficial for in vivo applications, but may also introduce steric hindrance that could affect reaction kinetics or target binding. The optimal PEG linker length is application-dependent and requires careful consideration of the desired pharmacokinetic profile and the specific biological target. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in the development of novel TCO-based bioconjugates for therapeutic and diagnostic purposes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. nanocs.net [nanocs.net]
- 4. [PDF] Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pretargeting (imaging) - Wikipedia [en.wikipedia.org]
- 13. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG12-TFP Ester: A Comparative Guide to Performance in Diverse Buffer Systems
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of crosslinker and the reaction buffer system are critical determinants of success. This guide provides a comprehensive comparison of TCO-PEG12-TFP ester's performance in various buffer systems, alongside a comparative analysis with alternative amine-reactive crosslinkers. The information presented herein is supported by available experimental data and established principles of bioconjugation chemistry.
Executive Summary
TCO-PEG12-TFP (trans-cyclooctene-polyethylene glycol-tetrafluorophenyl) ester is a highly efficient amine-reactive crosslinker that offers significant advantages in bioconjugation, primarily due to the stability of the TFP ester. Compared to the more traditional N-hydroxysuccinimide (NHS) esters, TFP esters exhibit enhanced resistance to hydrolysis, particularly in aqueous buffers with neutral to alkaline pH. This increased stability translates to higher conjugation efficiency and reproducibility. The optimal reaction conditions for this compound involve the use of non-amine-containing buffers within a pH range of 7.5 to 8.0.
Performance of this compound in Different Buffer Systems
The choice of buffer is paramount for successful bioconjugation with this compound. The primary consideration is the avoidance of primary amine-containing buffers, such as Tris, as they will compete with the target molecule for reaction with the TFP ester. Recommended buffer systems include phosphate-buffered saline (PBS), HEPES, and borate buffers.
The pH of the reaction buffer directly impacts both the reactivity of the primary amines on the target molecule and the hydrolysis rate of the TFP ester. While primary amines are more nucleophilic at higher pH, the rate of ester hydrolysis also increases. TFP esters, however, demonstrate significantly greater stability against hydrolysis compared to NHS esters, especially at pH levels optimal for amine reactivity.[1][2][3]
Table 1: Recommended Buffer Systems for this compound Bioconjugation
| Buffer System | Recommended pH Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Commonly used, provides physiological ionic strength. Ensure it is free of primary amine contaminants. |
| HEPES | 7.0 - 8.0 | Good buffering capacity in this range. Non-interfering with the reaction. |
| Borate | 8.0 - 9.0 | Suitable for reactions requiring a slightly more alkaline pH to enhance amine reactivity. |
| Carbonate-Bicarbonate | 8.5 - 9.5 | Can be used, but the higher pH increases the rate of TFP ester hydrolysis. |
Comparison with Alternative Amine-Reactive Crosslinkers
The most common alternatives to TFP esters for amine-reactive bioconjugation are NHS esters. While both react with primary amines to form stable amide bonds, their performance differs significantly, primarily in terms of stability in aqueous solutions.
Table 2: Comparative Performance of TFP Ester vs. NHS Ester
| Feature | TFP Ester (e.g., this compound) | NHS Ester (e.g., TCO-PEG12-NHS ester) |
| Optimal Reaction pH | 7.5 - 8.0[4] | 7.0 - 7.5[] |
| Hydrolytic Stability | Higher stability, especially at pH > 8.0.[1][2] | Prone to rapid hydrolysis at pH > 8.0.[6][7] |
| Half-life at pH 10 | Significantly longer (e.g., ~10-fold longer on a SAM surface).[1] | Short (minutes).[7] |
| Reaction Efficiency | Generally higher due to reduced hydrolysis.[8] | Can be lower due to competing hydrolysis.[] |
| Solubility | Can be more hydrophobic due to the TFP group.[6] | Generally more water-soluble. |
| Reproducibility | More reproducible due to higher stability.[8] | Can be less reproducible due to sensitivity to hydrolysis. |
Other, less common, amine-reactive crosslinkers include those with N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole leaving groups, which have been reported to offer even faster reaction times and higher efficiency than NHS esters.[9][10][11]
Experimental Protocols
Below are generalized protocols for protein labeling with this compound. Optimization is recommended for specific applications.
General Protein Labeling Protocol
-
Protein Preparation: Dissolve the protein in a suitable non-amine-containing buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.5 and 8.0.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration 10-20 times higher than the desired final reaction concentration.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
This compound stands out as a superior choice for amine-reactive bioconjugation, particularly when working with sensitive biomolecules or under conditions where the stability of the crosslinker is critical. Its enhanced resistance to hydrolysis in commonly used buffer systems like PBS, HEPES, and borate at optimal pH ranges (7.5-8.0) leads to more efficient and reproducible conjugation outcomes compared to traditional NHS esters. For researchers aiming for high-yield and reliable bioconjugation, this compound represents a robust and advantageous tool in their molecular toolbox.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. covalx.com [covalx.com]
A Head-to-Head Comparison for Bioconjugation: TCO-PEG12-TFP Ester vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the efficiency, stability, and performance of the final conjugate. This guide provides an objective comparison of the TCO-PEG12-TFP ester with a commonly used alternative, the TCO-PEG12-NHS ester, focusing on their performance in the context of bioorthogonal "click chemistry." Supported by experimental data from published research, this document aims to equip scientists with the necessary information to make informed decisions for their specific applications, such as the development of antibody-drug conjugates (ADCs) and PROTACs.
At the forefront of bioconjugation strategies is the inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This "click chemistry" reaction is renowned for its exceptional speed and specificity, allowing for the efficient formation of stable covalent bonds in complex biological environments.[1][2] The this compound is a heterobifunctional linker designed to leverage this powerful reaction. It features a TCO group for reaction with a tetrazine-modified molecule and a tetrafluorophenyl (TFP) ester for initial conjugation to primary amines on a biomolecule, such as the lysine residues of an antibody. The long, hydrophilic PEG12 spacer enhances solubility and minimizes steric hindrance.[3]
Performance Comparison: TFP Ester vs. NHS Ester
The primary difference between the this compound and its more conventional counterpart, the TCO-PEG12-NHS ester, lies in the amine-reactive group. While N-hydroxysuccinimide (NHS) esters are widely used, they are known for their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[4][5] TFP esters, on the other hand, exhibit greater stability in aqueous media, offering a potential advantage for more consistent and reproducible bioconjugation.[3][5][6]
Key Performance Indicators:
| Feature | This compound | TCO-PEG12-NHS Ester | References |
| Amine-Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester | [5],[7] |
| Stability in Aqueous Media | Higher stability, less susceptible to hydrolysis. | Prone to hydrolysis, especially at higher pH. | [4][5][8] |
| Optimal Reaction pH for Amines | 7.5 - 8.0 | 7.0 - 7.5 | [4] |
| Reaction with Primary Amines | Forms a stable amide bond. | Forms a stable amide bond. | [5],[7] |
| Bioorthogonal Reaction | TCO-tetrazine iEDDA cycloaddition. | TCO-tetrazine iEDDA cycloaddition. | [1],[2] |
Experimental Data Summary
The subsequent TCO-tetrazine click reaction is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[9][10] This high reaction rate allows for efficient ligation even at low concentrations of reactants.
Experimental Protocols
The following are generalized protocols for a two-step bioconjugation process involving the initial labeling of a protein with a TCO-PEG-ester and the subsequent click reaction with a tetrazine-modified molecule. These protocols are based on established methods for NHS ester conjugations and can be adapted for TFP esters, keeping in mind the slightly higher optimal pH for the TFP ester reaction.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.5-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
To the protein solution, add the this compound stock solution to achieve the desired molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess, unreacted this compound using a desalting column.
-
Characterize the TCO-labeled protein to determine the degree of labeling (DOL).
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
Materials:
-
TCO-labeled protein
-
Tetrazine-modified molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Combine the TCO-labeled protein and the tetrazine-modified molecule in the reaction buffer. A slight molar excess of the tetrazine compound is often used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic UV-Vis absorbance.
-
The resulting conjugate can be purified if necessary using size-exclusion chromatography or other appropriate methods.
-
Characterize the final conjugate to confirm successful ligation and determine properties such as the drug-to-antibody ratio (DAR) for ADCs.[11]
Mandatory Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Logical relationship comparing the reactivity and stability of TFP and NHS esters.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. echemi.com [echemi.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. agilent.com [agilent.com]
TCO-Based Bioconjugation: A Comparative Guide to Efficiency
In the rapidly evolving field of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a frontrunner for its exceptional speed and biocompatibility.[1][2] This guide provides a comprehensive comparison of TCO-based bioconjugation efficiency, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their conjugation strategies.
Unparalleled Reaction Kinetics
The TCO-tetrazine ligation is renowned for its extraordinary reaction rates, with second-order rate constants reaching as high as 10⁷ M⁻¹s⁻¹.[3][4] This rapid kinetics allows for efficient conjugation even at the low micromolar to nanomolar concentrations typically found in biological systems.[1][5] The reaction's speed is a significant advantage over other bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic copper catalysts, making it highly suitable for live-cell imaging and in vivo applications.[3][6] The formation of a stable dihydropyridazine bond is irreversible and releases nitrogen gas as the only byproduct, driving the reaction to completion.[7][8]
Quantitative Comparison of Reaction Rates
The efficiency of TCO-based bioconjugation is critically dependent on the specific TCO and tetrazine derivatives used. The following table summarizes the second-order rate constants for various TCO-tetrazine pairs and provides a comparison with other common click chemistry reactions.
| Reaction | Dienophile | Diene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| TCO-Tetrazine Ligation | trans-cyclooctene (TCO) | 3,6-dipyridyl-s-tetrazine | up to 30,000 | Exceptionally fast, catalyst-free.[9] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Electron-withdrawing groups on tetrazine increase rate.[9][10] | ||
| Methyl-substituted tetrazines with TCO | ~1000 | [9] | ||
| Dipyridal tetrazine and TCO | 2000 (±400) | [9] | ||
| General TCO-Tetrazine | > 800 | Broadly applicable and highly efficient.[1] | ||
| CuAAC | Terminal Alkyne | Azide | 10 - 10⁴ | Requires copper catalyst, which can be cytotoxic.[2] |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Slower kinetics compared to TCO-tetrazine ligation.[2] |
Factors Influencing TCO-Based Bioconjugation Efficiency
The reactivity of the TCO-tetrazine ligation can be finely tuned by modifying the electronic properties of the reactants.
-
TCO Moiety : Increasing the ring strain of the TCO derivative enhances its reactivity.[10] Additionally, conjugating electron-donating groups to the TCO can increase the energy of its highest occupied molecular orbital (HOMO), leading to a faster reaction.[10] However, highly reactive TCOs may exhibit reduced stability.[10]
-
Tetrazine Moiety : Conversely, attaching electron-withdrawing groups to the tetrazine ring lowers the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the cycloaddition.[10]
-
Linkers : The inclusion of hydrophilic linkers, such as polyethylene glycol (PEG), between the biomolecule and the TCO or tetrazine moiety can improve solubility and reduce steric hindrance, thereby enhancing conjugation efficiency.[11][12]
Experimental Protocols
Below are detailed protocols for the preparation of TCO-functionalized proteins and their subsequent conjugation to tetrazine-labeled molecules.
Protocol 1: Preparation of TCO-Functionalized Protein
This protocol describes the labeling of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.[13]
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS).[7]
-
Anhydrous DMSO or DMF.[9]
-
1 M Sodium Bicarbonate (NaHCO₃).[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[13]
-
Spin desalting columns.[9]
Procedure:
-
If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[9]
-
Prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[13]
-
To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃.[9]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5]
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[5][9]
-
To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[5][13]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[6][9] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1).
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).[3]
Procedure:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is recommended.[6]
-
Mix the TCO-labeled protein with the tetrazine-labeled molecule.[6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature. For less reactive partners or to ensure complete reaction, the incubation time can be extended up to 2 hours or performed at 4°C.[6][13]
-
The final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or dialysis if necessary.[3]
Visualizing the Chemistry and Workflow
To better illustrate the underlying principles and practical steps of TCO-based bioconjugation, the following diagrams have been generated.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: General experimental workflow for TCO-based bioconjugation.
Conclusion
TCO-based bioconjugation, particularly the TCO-tetrazine ligation, offers an unparalleled combination of speed, specificity, and biocompatibility.[1][13] Its catalyst-free nature and ability to proceed under physiological conditions make it an invaluable tool for a wide range of applications, including targeted drug delivery, in vivo imaging, and the development of antibody-drug conjugates.[1][12] By understanding the factors that influence reaction efficiency and following optimized protocols, researchers can harness the full potential of this powerful bioorthogonal reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. precisepeg.com [precisepeg.com]
- 13. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of TCO-PEG12-TFP Ester: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of TCO-PEG12-TFP ester, a reagent commonly used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). The reactivity of the TCO group and the potential hazards of TFP esters necessitate caution.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Step-by-Step Disposal Procedure
The disposal of this compound should align with all local, regional, and national regulations for chemical waste.
-
Waste Collection:
-
Do not dispose of this compound, or any solutions containing it, down the drain.[1]
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.[2][3][4] The container should be made of a material compatible with the chemical.
-
Avoid mixing this waste with other chemical waste streams to prevent potential reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[4]
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]
-
Provide the disposal contractor with all available information about the chemical, including its components (trans-cyclooctene, polyethylene glycol, tetrafluorophenyl ester).
-
Understanding the Components
While polyethylene glycol (PEG) itself is generally considered non-hazardous and biodegradable, it should not be discharged into wastewater systems as it can impact water treatment processes.[1] The TCO moiety is a strained alkene, known for its high reactivity in bioorthogonal chemistry.[5] TFP esters are reactive functional groups used for amine modification. Due to the reactive nature of the TCO and TFP ester groups, the entire molecule should be handled as a chemical waste.
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. agilent.com [agilent.com]
- 3. Laboratory Guide for Managing Chemical Waste [enviro-bee.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
